molecular formula C8H7N3O2 B052412 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 739364-95-5

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B052412
CAS No.: 739364-95-5
M. Wt: 177.16 g/mol
InChI Key: YHVGUXFUOSJCFJ-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a versatile and high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused pyrazolopyrimidine heterocyclic core, a privileged structure known for its ability to mimic purine bases, facilitating effective interactions with a wide range of biological targets. The carboxylic acid functional group at the 6-position provides a critical synthetic handle for further derivatization, enabling researchers to readily synthesize amide, ester, or other conjugates via straightforward coupling reactions to create targeted compound libraries.

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O2/c1-5-2-7-9-3-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVGUXFUOSJCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630527
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739364-95-5
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
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Foundational & Exploratory

An In-depth Technical Guide on 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with a fused ring system composed of a pyrazole and a pyrimidine ring.[1] The structure is characterized by a methyl group at the 2-position and a carboxylic acid group at the 6-position.[1]

Chemical Structure:

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 739364-95-5[2]
Molecular Formula C₈H₇N₃O₂[1][3]
Molecular Weight 177.16 g/mol [1][3]
Melting Point 238 °C (decomposes)[4]
Appearance White to light yellow powder or crystals[3]
SMILES CC1=NN2C=C(C=NC2=C1)C(=O)O[2]
InChI InChI=1S/C8H7N3O2/c1-5-2-7-9-3-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13)[2]

Synthesis

Several synthetic routes for this compound have been reported, primarily highlighting its role as a key intermediate in the synthesis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Anagliptin.[5]

Experimental Protocol 1: From 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

This method involves the hydrolysis of the corresponding amide derivative.

Procedure:

  • Dissolve this compound amide (475 mg) in ethanol (5 mL).[3]

  • Add a 5 N sodium hydroxide solution (2 mL) to the mixture.[3]

  • Stir the reaction mixture at 70 °C for 1 hour.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Add an appropriate amount of water and wash the mixture with ethyl acetate.[3]

  • Separate the aqueous phase and acidify it by dropwise addition of 2 N hydrochloric acid until the pH becomes acidic.[3]

  • Collect the precipitated white crystals by filtration.[3]

  • Wash the crystals sequentially with water and hexane.[3]

  • Dry the resulting crystals under reduced pressure to obtain this compound (300 mg, 63% yield).[3]

Experimental Protocol 2: Oxidation of 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine

This method involves the oxidation of the corresponding aldehyde.

Procedure:

  • To a 500 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 100 mL of water.[3]

  • Add 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine (35.2g, 0.22 mol), 30% hydrogen peroxide (41.9g, 0.33 mol), and sodium chlorite (29.9g, 0.33 mol).[3]

  • Raise the temperature to 50 °C and maintain for 1 hour.[3]

  • Cool the reaction mixture to 20 °C. Monitor the reaction completion by TLC.[3]

  • Adjust the pH to 2-3 with hydrochloric acid.[3]

  • Filter the solid and recrystallize from 200 ml of ethanol to obtain 29.8 g of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a white solid (76.7% yield).[3]

Spectroscopic Data

Available spectroscopic data for this compound is limited.

Mass Spectrometry:

  • ESI/MS: m/z 178 ([M+H]⁺), 176 ([M-H]⁻)[3]

¹H NMR Spectroscopy: A patent for the synthesis of Anagliptin provides the following ¹H NMR data for the title compound.

  • ¹H NMR (400MHz, DMSO-d₆): δ 9.35 (d, J=1.9Hz, 1H), 8.80 (d, J=2.1Hz, 1H), 6.65 (s, 1H), 2.46 (s, 3H).

¹³C NMR and IR Spectroscopy: Comprehensive ¹³C NMR and IR spectroscopic data for this compound are not readily available in the searched literature.

Biological Activity and Applications

While specific biological activity data for this compound is not extensively reported, the pyrazolo[1,5-a]pyrimidine scaffold is of significant interest in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[6] Derivatives of this scaffold have been shown to act as ATP-competitive inhibitors of various kinases.

The primary documented application of this compound is as a crucial building block in the synthesis of Anagliptin , a potent and selective DPP-IV inhibitor used for the treatment of type 2 diabetes.[5]

General Signaling Pathway for Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors

Given the established role of the pyrazolo[1,5-a]pyrimidine core in kinase inhibition, a generalized signaling pathway is presented below. This diagram illustrates the common mechanism of action where such compounds compete with ATP for the binding site on a protein kinase, thereby inhibiting the phosphorylation of downstream substrates and blocking the signaling cascade. It is important to note that this is a representative pathway and specific targets for this compound have not been identified.

G cluster_0 Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Protein_Kinase Protein Kinase Receptor_Tyrosine_Kinase->Protein_Kinase Activates Substrate_Protein Substrate Protein Protein_Kinase->Substrate_Protein Phosphorylates ADP ADP Protein_Kinase->ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response (Proliferation, Survival, etc.) Phosphorylated_Substrate->Cellular_Response Leads to ATP ATP ATP->Protein_Kinase Pyrazolo_Pyrimidine_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_Pyrimidine_Inhibitor->Protein_Kinase Inhibits (ATP competition) caption General Kinase Inhibition Pathway

Caption: General Kinase Inhibition Pathway for Pyrazolo[1,5-a]pyrimidine Derivatives.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and synthesis. Its primary significance lies in its role as a key intermediate for the anti-diabetic drug Anagliptin. While the broader pyrazolo[1,5-a]pyrimidine class of molecules shows promise as kinase inhibitors, further research is needed to elucidate the specific biological activities and potential therapeutic applications of this particular carboxylic acid derivative. This guide provides a foundational understanding for researchers interested in this compound and its potential in drug discovery and development.

References

physicochemical characteristics of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system.[1] This scaffold is of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of pharmaceutical compounds.[1][2] Its structural rigidity and versatile substitution points make the pyrazolo[1,5-a]pyrimidine core a privileged motif in drug discovery.[2] This document provides a comprehensive overview of the known physicochemical properties, experimental protocols for its synthesis, and logical workflows for its characterization.

Core Physicochemical Properties

The fundamental are critical for its application in research and development, influencing factors such as solubility, membrane permeability, and formulation. The data compiled from various sources is summarized below.

Table 1: Summary of Physicochemical Data

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 739364-95-5[1][3][4]
Molecular Formula C₈H₇N₃O₂[1][4][5]
Molecular Weight 177.16 g/mol [1][3][4]
Appearance White to Off-White/Light yellow solid, powder, or crystal[1][6][7]
Melting Point 238 °C (decomposition)[1][6][8][9]
Solubility Slightly soluble in DMSO and Methanol (with heating)[1][10]
Predicted pKa -0.17 ± 0.41[10]
Computed LogP 0.3[3]
Predicted Density 1.49 ± 0.1 g/cm³ (at 20 °C, 760 Torr)[1]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for common laboratory-scale preparations.

Method 1: Hydrolysis of Amide Precursor

This protocol outlines the synthesis via the hydrolysis of this compound amide.[4][11]

Workflow Diagram: Synthesis via Amide Hydrolysis

A Start: 2-Methylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid amide B Dissolve in Ethanol A->B C Add 5N NaOH Solution B->C D Heat at 70°C for 1 hour C->D E Cool to Room Temperature Add Water D->E F Wash with Ethyl Acetate (Separate Aqueous Phase) E->F G Acidify Aqueous Phase with 2N HCl (to pH 2-3) F->G H Precipitate Forms G->H I Filter Precipitate H->I J Wash with Water & Hexane I->J K Dry Under Reduced Pressure J->K L End Product: Pure Compound K->L

Caption: Workflow for the synthesis of the title compound via base-catalyzed hydrolysis.

Detailed Steps:

  • Reaction Setup: Dissolve this compound amide (e.g., 475 mg) in ethanol (e.g., 5 mL) in a suitable reaction flask.[4][11]

  • Hydrolysis: Add a 5 N aqueous solution of sodium hydroxide (e.g., 2 mL) to the mixture.[4][11]

  • Heating: Stir the reaction mixture at 70 °C for 1 hour.[4][11]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dilute the mixture and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.[4]

  • Isolation: Separate the aqueous phase. Carefully add 2 N hydrochloric acid dropwise to the aqueous phase until it becomes acidic (pH 2-3), which will cause the product to precipitate.[4]

  • Purification: Collect the precipitated white crystals by filtration. Wash the collected solid sequentially with water and n-hexane.[4]

  • Drying: Dry the final product under reduced pressure to yield this compound.[4] The reported yield for this method is approximately 63%.[4]

Method 2: Oxidation of Aldehyde Precursor

This protocol details the synthesis by oxidizing 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine.[4]

Detailed Steps:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and thermometer, add 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine (e.g., 35.2 g, 0.22 mol) and water (e.g., 100 mL).[4]

  • Oxidation: Add 30% hydrogen peroxide (e.g., 41.9 g, 0.33 mol) and sodium chlorite (e.g., 29.9 g, 0.33 mol).[4]

  • Heating: Raise the temperature of the reaction mixture to 50 °C and maintain for 1 hour.[4]

  • Quenching & Isolation: Cool the mixture to 20 °C. Test for completion using TLC. Quench any remaining oxidizing agents with sodium sulfite. Adjust the pH to 2-3 with hydrochloric acid to precipitate the product.[4]

  • Purification: Filter the solid and recrystallize from ethanol (e.g., 200 mL) to obtain the pure product as a white solid.[4] This method has a reported yield of 76.7%.[4]

Compound Characterization Workflow

The identity and purity of a synthesized compound must be confirmed through analytical methods.

Diagram: Compound Identification & Purity Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Confirmation Synthesized_Product Synthesized Product MS Mass Spectrometry (e.g., ESI/MS m/z 178 [M+H]+) Synthesized_Product->MS NMR NMR Spectroscopy (e.g., 1H NMR) Synthesized_Product->NMR MP Melting Point Analysis (Expected: 238°C dec.) Synthesized_Product->MP HPLC HPLC for Purity (>97% Purity) Synthesized_Product->HPLC Confirmed Structure & Purity Confirmed MS->Confirmed NMR->Confirmed MP->Confirmed HPLC->Confirmed

Caption: Logical workflow for the analytical confirmation of the synthesized compound.

Analytical Data Points:

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI/MS) should show parent ions corresponding to the molecular weight. Expected values are m/z 178 for [M+H]⁺ and 176 for [M-H]⁻.[4][12]

  • NMR Spectroscopy: ¹H NMR spectroscopy provides structural confirmation. In DMSO-d₆, expected peaks include signals for the pyrimidine and pyrazole protons, as well as the methyl group singlet (around δ 2.46 ppm).[12]

  • Purity Analysis: High-performance liquid chromatography (HPLC) is typically used to assess the purity of the final compound, which is often reported to be >97%.[6]

References

An In-depth Technical Guide to the Characterization of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 739364-95-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key intermediate in the synthesis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Anagliptin. This document details the physicochemical properties, spectroscopic data, and relevant biological context of the compound. Detailed experimental protocols for its synthesis and analysis are also provided to support research and development activities.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₈H₇N₃O₂.[1][2] Its chemical structure consists of a fused pyrazolo[1,5-a]pyrimidine ring system with a methyl group at the 2-position and a carboxylic acid group at the 6-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 739364-95-5[1][2]
Molecular Formula C₈H₇N₃O₂[1][2]
Molecular Weight 177.16 g/mol [1][2]
Appearance White to off-white crystalline solid[1]
Melting Point 238 °C (with decomposition)N/A
Solubility Slightly soluble in DMSO and Methanol (with heating)N/A
Density 1.5 ± 0.1 g/cm³N/A
Storage Sealed in a dry place at room temperatureN/A

Spectroscopic and Analytical Characterization

The structural identity and purity of this compound can be confirmed through various analytical techniques.

Table 2: Spectroscopic and Analytical Data

TechniqueObserved Data
¹H NMR (400 MHz, DMSO-d₆) δ 9.35 (d, J=1.9Hz, 1H), 8.80 (d, J=2.1Hz, 1H), 6.65 (s, 1H), 2.46 (s, 3H)
Mass Spectrometry (ESI/MS) m/z = 178 [M+H]⁺, 176 [M-H]⁻
Infrared (IR) Spectroscopy (Predicted) Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹), C=N and C=C stretches (~1500-1650 cm⁻¹)
Purity (HPLC) >97.0%

Synthesis and Purification

Several synthetic routes to this compound have been reported. A common method involves the hydrolysis of the corresponding amide or nitrile precursor.

This protocol is based on the hydrolysis of this compound amide.[3]

Materials:

  • This compound amide

  • Ethanol

  • 5 N Sodium Hydroxide (NaOH) solution

  • Water

  • Ethyl acetate

  • 2 N Hydrochloric acid (HCl)

  • n-Hexane

Procedure:

  • Dissolve this compound amide (e.g., 475 mg) in ethanol (5 mL) in a round-bottom flask.

  • Add 5 N NaOH solution (2 mL) to the flask.

  • Heat the reaction mixture to 70 °C and stir for 1 hour.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Add water and transfer the mixture to a separatory funnel.

  • Wash the aqueous mixture with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Separate the aqueous phase.

  • Slowly add 2 N HCl dropwise to the aqueous phase with stirring until the pH becomes acidic, leading to the precipitation of the product.

  • Collect the white crystalline precipitate by filtration.

  • Wash the collected solid sequentially with water and n-hexane.

  • Dry the purified this compound under reduced pressure.

Expected Yield: Approximately 63%.

G Amide This compound amide Hydrolysis Hydrolysis (NaOH, EtOH, 70°C) Amide->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product This compound Acidification->Product

Synthesis Workflow for this compound.

Analytical Methods

The following are representative protocols for the analytical characterization of this compound.

This method is adapted from a validated procedure for the analysis of Anagliptin and its impurities.[4]

Instrumentation:

  • HPLC system with a UV detector

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.05M potassium dihydrogen phosphate buffer (pH 3.0) in a 50:50 ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Procedure:

  • Prepare the mobile phase and degas it.

  • Prepare a standard solution of this compound in the mobile phase (e.g., 10 µg/mL).

  • Prepare a sample solution of the synthesized product in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Calculate the purity of the sample by comparing the peak area of the main component with the total peak area of all components in the chromatogram.

This is a general protocol for determining the equivalent weight of a carboxylic acid.[5][6]

Materials:

  • This compound

  • Ethanol (or aqueous ethanol)

  • Standardized 0.1 M NaOH solution

  • Phenolphthalein indicator

Procedure:

  • Accurately weigh approximately 200 mg of the carboxylic acid into a 125 mL Erlenmeyer flask.

  • Dissolve the sample in about 50 mL of ethanol or aqueous ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH solution used.

  • Calculate the neutralization equivalent (NE) using the following formula: NE = (mass of carboxylic acid in mg) / (Molarity of NaOH × volume of NaOH in mL) For a monoprotic acid, the NE is equal to the molecular weight.

Biological Context: Role in DPP-IV Inhibition

This compound is a crucial building block for the synthesis of Anagliptin, a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV).[7] DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-IV, Anagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.

The inhibition of DPP-IV by drugs like Anagliptin has a significant impact on the GLP-1 receptor signaling pathway in pancreatic β-cells.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds DPP4 DPP-4 DPP4->GLP1 Inactivates Anagliptin Anagliptin (from 739364-95-5) Anagliptin->DPP4 Inhibits AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

DPP-IV Inhibition and GLP-1 Receptor Signaling Pathway.

This guide provides essential technical information for researchers and professionals working with this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in the development of novel therapeutics.

References

The Biological Significance of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Scaffold for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on the biological importance of a key derivative, 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid . While primarily recognized as a crucial synthetic intermediate in the manufacture of the anti-diabetic drug Anagliptin, its structural framework is central to the development of a wide range of potent enzyme inhibitors.[2][3] This document will provide a comprehensive overview of the biological activities associated with this scaffold, focusing on its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and various kinase inhibitors. We will delve into the quantitative data of its key derivatives, detailed experimental protocols for assessing biological activity, and the signaling pathways modulated by these compounds.

Biological Activities and Therapeutic Potential

The biological significance of this compound is most prominently demonstrated through the activity of its derivatives. These compounds have shown remarkable efficacy in two main therapeutic areas: metabolic diseases and oncology.

DPP-IV Inhibition for Type 2 Diabetes

This compound is a key building block for Anagliptin , a potent and selective inhibitor of Dipeptidyl Peptidase-IV (DPP-IV).[2][4] DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[5] By inhibiting DPP-IV, Anagliptin increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action makes it an effective treatment for type 2 diabetes mellitus.[6]

Kinase Inhibition in Oncology

The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold for the design of various kinase inhibitors, which are pivotal in cancer therapy.[7] Derivatives of this scaffold have been shown to inhibit a range of kinases, including:

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): These are involved in neuronal development and have been identified as oncogenic drivers in a variety of tumors when their encoding genes (NTRK1, NTRK2, NTRK3) undergo fusion.[8]

  • Cyclin-Dependent Kinases (e.g., CDK2, CDK9): These are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8][9]

  • Other Kinases: The scaffold has also been utilized to develop inhibitors for other kinases such as B-Raf, MEK, PI3K, and Pim-1, which are components of critical signaling pathways in cancer cell proliferation and survival.[7]

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of key derivatives of the this compound scaffold.

Table 1: DPP-IV Inhibition Data for Anagliptin and Other Gliptins

CompoundTargetIC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9Reference(s)
AnagliptinDPP-IV<10>10,000-fold>10,000-fold[10]
SitagliptinDPP-IV19>2,600-fold>19,000-fold[11]
VildagliptinDPP-IV62>200-fold>30-fold[11]
AlogliptinDPP-IV2.63>10,000-fold>10,000-fold[12][13]
LinagliptinDPP-IV0.77>10,000-fold>10,000-fold[13]

Table 2: Kinase Inhibition Data for Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)Reference(s)
Compound 6tCDK20.09--[8]
TRKA0.45--[8]
Compound 6sCDK20.23--[8]
TRKA0.45--[8]
PIK-75CDK9Potent (not specified)--[9]
Compound 18bCDK9Selective (not specified)--[9]
Compound 4--BEL-740410.66[4]
--HepG242.89[4]
--A54921.54[4]
--T-2415.32[4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

DPP-IV Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-IV cleaves this substrate, releasing the highly fluorescent AMC moiety. The rate of increase in fluorescence is directly proportional to the DPP-IV activity.[14]

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0).

    • Reconstitute recombinant human DPP-IV enzyme in the assay buffer to a working concentration.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute to a working concentration in the assay buffer.

    • Prepare serial dilutions of the test compound (e.g., Anagliptin) and a positive control inhibitor (e.g., Sitagliptin).

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to all wells.

    • Add the test compound or control to the respective wells.

    • Add the DPP-IV enzyme solution to all wells except the background control wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence kinetically using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.[14]

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Kinase Inhibition Assay (e.g., TRKA Kinase Assay)

This assay determines the inhibitory effect of a compound on the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product formed or ATP consumed is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[15]

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer specific to the kinase of interest (e.g., TRKA Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[15]

    • Dilute the recombinant kinase (e.g., TRKA), substrate (a specific peptide or protein), and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure (384-well plate format):

    • Add the test compound or vehicle control to the wells.

    • Add the kinase enzyme solution.

    • Add the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[15]

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[15]

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition of kinase activity for each compound concentration.

    • Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

MTT Cytotoxicity Assay

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

Methodology:

  • Cell Culture and Plating:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Harvest the cells and determine the cell count and viability (e.g., using Trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.[6]

  • MTT Assay and Measurement:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16][18]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by pyrazolo[1,5-a]pyrimidine derivatives.

TRK_Signaling_Pathway Ligand Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TrkA, TrkB, TrkC) Ligand->TRK_Receptor RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine TRK Inhibitor Inhibitor->TRK_Receptor

Caption: TRK Signaling Pathway and Inhibition.

PI3K_AKT_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Pyrazolo[1,5-a]pyrimidine PI3K Inhibitor Inhibitor->PI3K

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Experimental_Workflow_DPPIV_Inhibition Start Start: Prepare Reagents PlateSetup Set up 96-well plate: - Test Compounds - Controls - Buffer Start->PlateSetup AddEnzyme Add DPP-IV Enzyme PlateSetup->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate AddSubstrate Add Fluorogenic Substrate (Gly-Pro-AMC) PreIncubate->AddSubstrate Measure Kinetic Measurement of Fluorescence (Ex: 350-360nm, Em: 450-460nm) AddSubstrate->Measure Analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for DPP-IV Inhibition Assay.

Conclusion

This compound is a cornerstone scaffold in modern medicinal chemistry. While its direct biological activity is not extensively documented, its role as a key intermediate for the potent DPP-IV inhibitor Anagliptin highlights its therapeutic importance in metabolic diseases. Furthermore, the broader family of pyrazolo[1,5-a]pyrimidine derivatives demonstrates significant potential in oncology through the inhibition of various kinases crucial for cancer cell signaling. The versatility of this scaffold, coupled with well-established methods for evaluating the biological activity of its derivatives, ensures its continued relevance in the discovery and development of novel therapeutics. This guide provides researchers and drug development professionals with a foundational understanding of the biological significance, quantitative assessment, and mechanistic underpinnings of compounds derived from this valuable chemical entity.

References

The Versatile Scaffold: A Technical Guide to 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a pivotal building block in modern medicinal chemistry. This versatile heterocyclic compound has emerged as a key pharmacophore in the development of targeted therapies, most notably in the fields of metabolic disorders and oncology. This document provides a comprehensive overview of its synthesis, derivatization, and application in the creation of potent and selective inhibitors for crucial biological targets.

Introduction: A Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity. The incorporation of a methyl group at the 2-position and a carboxylic acid at the 6-position provides a strategic handle for synthetic modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into two prominent examples of its application: the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for inflammatory diseases and cancer.

Synthesis of the Core Building Block

The synthesis of this compound can be achieved through several reported methods. A common and efficient route involves the condensation of 3-methyl-5-aminopyrazole with a suitable three-carbon building block, followed by cyclization and functional group manipulation.

Experimental Protocol: Synthesis from this compound amide[1][2]

This protocol describes the hydrolysis of the corresponding amide to yield the carboxylic acid.

Materials:

  • This compound amide

  • Ethanol

  • 5 N Sodium hydroxide solution

  • Water

  • Ethyl acetate

  • 2 N Hydrochloric acid

  • n-Hexane

Procedure:

  • Dissolve this compound amide (475 mg) in ethanol (5 mL).

  • Add 5 N sodium hydroxide solution (2 mL) to the mixture.

  • Stir the reaction mixture at 70°C for 1 hour.

  • Cool the reaction mixture to room temperature and add water.

  • Wash the mixture with ethyl acetate.

  • Separate the aqueous phase and acidify to a pH of 2-3 with 2 N hydrochloric acid.

  • Collect the precipitated white crystals by filtration.

  • Wash the crystals with water and then with n-hexane.

  • Dry the resulting crystals under reduced pressure to obtain this compound.

Yield: Approximately 63%[1][2].

Application in Drug Discovery: Case Studies

The carboxylic acid moiety of the core scaffold is a versatile functional group that can be readily converted into a variety of other functionalities, most commonly amides, through standard coupling reactions. This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR) and optimize drug candidates.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The Anagliptin Story

This compound is a key intermediate in the synthesis of anagliptin, a potent and selective DPP-IV inhibitor used for the treatment of type 2 diabetes.[3] DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[4] By inhibiting DPP-IV, anagliptin prolongs the action of incretins, leading to improved glycemic control.

InhibitorTargetIC50 (nmol/L)
Anagliptin DPP-IV 3.3 [5]
SitagliptinDPP-IV17.9[5]
VildagliptinDPP-IV9.7[5]
AlogliptinDPP-IV10[5]
LinagliptinDPP-IV1-3.6[5]
TeneligliptinDPP-IV0.9[5]
SaxagliptinDPP-IV1.3[5]

This protocol outlines the final amide coupling step in the synthesis of anagliptin.

Materials:

  • This compound

  • (2S)-1-(2-amino-2-methylpropanoyl)-2-cyanopyrrolidine (or a suitable salt)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine, (2S)-1-(2-amino-2-methylpropanoyl)-2-cyanopyrrolidine (1.0 eq), to the reaction mixture.

  • Continue stirring at room temperature for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield anagliptin.

DPP_IV_Signaling Ingestion Food Ingestion GLP1_Release GLP-1 Release (Intestinal L-cells) Ingestion->GLP1_Release GLP1_Active Active GLP-1 GLP1_Release->GLP1_Active DPP4 DPP-IV Enzyme GLP1_Active->DPP4 Degradation Pancreas Pancreatic β-cells GLP1_Active->Pancreas Stimulation GLP1_Inactive Inactive GLP-1 DPP4->GLP1_Inactive Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake (Muscle, Fat) Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Anagliptin Anagliptin (DPP-IV Inhibitor) Anagliptin->DPP4 Inhibition

Caption: DPP-IV signaling pathway in glucose homeostasis and the mechanism of action of anagliptin.

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibitors: A New Frontier

The pyrazolo[1,5-a]pyrimidine scaffold has also been successfully employed in the development of potent and selective inhibitors of PI3Kδ. This kinase is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and inflammatory diseases.[1] Selective inhibition of the δ isoform is a promising therapeutic strategy, particularly for hematological malignancies and autoimmune disorders.

CompoundTargetIC50 (nM)Selectivity (PI3Kα/δ)Selectivity (PI3Kβ/δ)Selectivity (PI3Kγ/δ)
CPL302253 (54) PI3Kδ 2.8 [1]---
CPL302415 (6)PI3Kδ18[5][6]79[5][6]1415[5][6]939[5][6]

The synthesis of these inhibitors generally involves a multi-step sequence starting from a substituted aminopyrazole. The pyrazolo[1,5-a]pyrimidine core is constructed, followed by functionalization at key positions to introduce the desired pharmacophoric elements.

PI3K_Inhibitor_Synthesis Start Substituted 5-Aminopyrazole Step1 Condensation with β-ketoester Start->Step1 Intermediate1 Pyrazolo[1,5-a]pyrimidin-7-ol Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 7-Chloropyrazolo[1,5-a]pyrimidine Step2->Intermediate2 Step3 Suzuki or Buchwald-Hartwig Coupling at C5 Intermediate2->Step3 Intermediate3 C5-Functionalized Core Step3->Intermediate3 Step4 Amide Coupling or Reductive Amination at C2 Intermediate3->Step4 Final Final PI3Kδ Inhibitor Step4->Final

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.

PI3K_Signaling Receptor Receptor Tyrosine Kinase (e.g., BCR, TCR) PI3K PI3Kδ Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3Kδ signaling pathway and the point of intervention for pyrazolo[1,5-a]pyrimidine inhibitors.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the strategic placement of its functional groups allow for the creation of diverse libraries of compounds targeting a range of important enzymes. The successful development of the DPP-IV inhibitor anagliptin and the promising results for PI3Kδ inhibitors underscore the therapeutic potential of this scaffold. Continued exploration of the chemical space around this core is likely to yield further novel and effective therapeutic agents for a variety of diseases.

References

The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to Key Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Core Therapeutic Areas and Molecular Targets

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise primarily in the field of oncology, with a growing body of evidence supporting their potential in inflammatory diseases and central nervous system (CNS) disorders. Their therapeutic efficacy is largely attributed to their ability to act as potent and often selective inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in disease.

Oncology: Targeting Aberrant Kinase Signaling

Cancer is a primary focus for the application of pyrazolo[1,5-a]pyrimidine derivatives, where they have been extensively investigated as inhibitors of several key oncogenic kinases.

1.1. Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[1] Chromosomal rearrangements involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the expression of Trk fusion proteins, which are oncogenic drivers in a wide range of adult and pediatric solid tumors.[2] Pyrazolo[1,5-a]pyrimidine-based compounds are at the forefront of Trk inhibitor development, with some derivatives demonstrating picomolar to nanomolar potency.[2][3]

Quantitative Data: Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors

Compound ID/ReferenceTarget(s)IC50 (nM)Cell Line (IC50, nM)
Compound 8 [2]TrkA1.7-
Compound 9 [2]TrkA1.7-
Compound 32 [2]TrkA, TrkB, TrkC1.9, 3.1, 2.3-
Compound 34 [2]TrkA, TrkB, TrkC1.8, 4.1, 2.3-
Compound 36 [2]TrkA, TrkB, TrkC1.4, 2.4, 1.9-
Compound 23 [2]TrkA-KM12 (0.1)
Compound 24 [2]TrkA-KM12 (0.2)
8a, 8f, 9a, 9b, 9f [3]Trk< 5-

1.2. Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[4] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Pyrazolo[1,5-a]pyrimidine Derivatives as CDK Inhibitors

Compound ID/ReferenceTarget(s)IC50 (µM)
BS-194 (4k) [4]CDK2, CDK1, CDK5, CDK90.003, 0.03, 0.03, 0.09
Compound 6t [5]CDK20.09
Compound 6s [5]CDK20.45
Compound 11g [5]CDK20.22
Compound 6d [5]CDK20.55

1.3. Pim Kinase Inhibition

Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play a critical role in cell survival and proliferation. Overexpression of Pim kinases is associated with various hematological and solid tumors, making them attractive targets for cancer therapy.[6] Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent pan-Pim or isoform-selective inhibitors.[7][8]

Quantitative Data: Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Inhibitors

Compound ID/ReferenceTarget(s)IC50 (µM)
Initial Hit [6]Pim-152
Compound 4d [7]Pim-10.61
Compound 5d [7]Pim-10.54
Compound 9a [7]Pim-10.68
Compound 17 [8]Pim-1, Pim-2, Pim-3Low picomolar

1.4. Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[9] The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in B-cell signaling. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly potent and selective inhibitors of PI3Kδ, with potential applications in hematological malignancies and inflammatory diseases.[9][10]

Quantitative Data: Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors

Compound ID/ReferenceTargetIC50 (nM)Selectivity (α/δ)
CPL302253 (54) [9]PI3Kδ2.8>1000
Compound 7 [10]PI3Kδ470-
Compound 37 [10]PI3Kδ-High
Compound 54 [10]PI3Kδ2.8High

1.5. Other Oncogenic Kinase Targets

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has enabled the development of inhibitors targeting a broader range of oncogenic kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer and other epithelial tumors.[1][11]

  • B-Raf and MEK: Components of the MAPK/ERK signaling pathway, frequently mutated in melanoma.[1][12]

Quantitative Data: Pyrazolo[1,5-a]pyrimidine Derivatives as Other Kinase Inhibitors

Compound ID/ReferenceTargetIC50 (µM)
Compound 16 [11]EGFR0.034
Compound 4 [11]EGFR0.054
Compound 15 [11]EGFR0.135
Inflammatory Diseases: Targeting Cyclooxygenase (COX)

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central to the inflammatory process. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with an improved safety profile.[13][14][15]

Quantitative Data: Pyrazolo[1,5-a]pyrimidine Derivatives as COX-2 Inhibitors

Compound ID/ReferenceTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 13 [13]COX-23.37-
Compound 8 [13]COX-25.68-
Compound 4c [14]COX-24.5972.14
Compound 5b [14]COX-23.2891.49

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives.

Trk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Binds PLCg PLCγ Trk_Receptor->PLCg Activates PI3K PI3K Trk_Receptor->PI3K Activates Ras Ras Trk_Receptor->Ras Activates Transcription Gene Transcription (Survival, Proliferation, Differentiation) PLCg->Transcription Regulates Akt Akt PI3K->Akt Activates Raf Raf Ras->Raf Activates Akt->Transcription Regulates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription Regulates Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_Pyrimidine->Trk_Receptor Inhibits CDK_Regulation_of_Cell_Cycle G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb Phosphorylates pRb pRb CDK4_6_CyclinD->pRb CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S Promotes CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S Promotes CDK2_CyclinA->G2 Promotes CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Promotes E2F E2F Rb->E2F Inhibits E2F->S Promotes S-phase entry Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_Pyrimidine->CDK2_CyclinE Inhibits Pyrazolo_Pyrimidine->CDK2_CyclinA Inhibits Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces transcription BAD BAD Pim1->BAD Phosphorylates (Inactivates) Apoptosis Apoptosis BAD->Apoptosis Promotes Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_Pyrimidine->Pim1 Inhibits PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_Pyrimidine->PI3K Inhibits COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_Pyrimidine->COX2 Inhibits Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Enzyme, Substrate, Compound) Compound_Prep->Reaction_Setup ATP_Addition Initiate Reaction with ATP Reaction_Setup->ATP_Addition Incubation_1 Incubate at 30°C ATP_Addition->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation_1->Add_ADP_Glo Incubation_2 Incubate at RT Add_ADP_Glo->Incubation_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation_2->Add_Detection_Reagent Incubation_3 Incubate at RT Add_Detection_Reagent->Incubation_3 Read_Luminescence Read Luminescence Incubation_3->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End Synthesis_Workflow Start Start Reactants 3-Aminopyrazole + β-Dicarbonyl Compound Start->Reactants Reaction Reflux in Acetic Acid Reactants->Reaction Workup Cool, Precipitate in Ice-Water, Filter Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pyrazolo[1,5-a]pyrimidine Product Purification->Product

References

An In-depth Technical Guide to 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its discovery and historical context, outlines various synthetic methodologies with comparative data, and explores its biological relevance, particularly as a key building block for pharmaceutical agents.

Introduction and Core Structure Significance

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds. This scaffold is recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets with high affinity. The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, allowing it to interact with a wide range of enzymes that recognize purine-based substrates, most notably protein kinases.

The core structure consists of a pyrazole ring fused to a pyrimidine ring. This arrangement provides a rigid framework with a specific spatial distribution of nitrogen atoms that are crucial for forming hydrogen bonds with target proteins. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.

Discovery and History

The history of this compound is intrinsically linked to the development of the dipeptidyl peptidase-4 (DPP-4) inhibitor, anagliptin. While early reports on the synthesis of the broader pyrazolo[1,5-a]pyrimidine ring system date back to the mid-20th century, the specific 2-methyl-6-carboxylic acid derivative gained prominence as a crucial intermediate in the synthesis of anagliptin.

Anagliptin was developed for the treatment of type 2 diabetes and was approved for use in Japan in 2012. Consequently, numerous patents filed in the years leading up to and following its approval describe various synthetic routes to this compound, highlighting its industrial importance. While a singular "discovery" paper for this specific molecule is not readily apparent, its significance emerged from the process of optimizing intermediates for the large-scale synthesis of anagliptin.

Synthetic Methodologies

Several synthetic routes to this compound have been reported, primarily in the patent literature. These methods often start from simple, commercially available precursors and involve a key cyclization step to form the pyrazolo[1,5-a]pyrimidine core. Below are detailed protocols for some of the key synthetic strategies.

Synthesis via Condensation and Cyclization of a Pyrazole Derivative

This common approach involves the reaction of a 3-amino-5-methylpyrazole with a suitable three-carbon building block, followed by manipulation of the substituent at the 6-position to yield the carboxylic acid.

Experimental Protocol:

A widely cited method involves the reaction of 3-amino-5-methylpyrazole with a derivative of malonaldehyde or a related 1,3-dicarbonyl compound. The resulting pyrazolo[1,5-a]pyrimidine can then be functionalized. A more direct approach involves using a precursor that already contains a group that can be converted to a carboxylic acid, such as a nitrile or an ester.

One patented method describes the reaction of 3-amino-5-methylpyrazole with (2E)-3-(dimethylamino)-2-formylacrylonitrile to form 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile. This intermediate is then hydrolyzed to the desired carboxylic acid.

Reaction Scheme:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis A 3-Amino-5-methylpyrazole C 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile A->C Ring Closing B (2E)-3-(Dimethylamino)-2-formylacrylonitrile B->C D 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile E This compound D->E NaOH, H2O

Figure 1: Synthesis via Nitrile Intermediate
Synthesis from a Pyrimidine Precursor

Another strategy involves starting with a substituted pyrimidine and constructing the fused pyrazole ring.

Comparative Data of Synthetic Methods

The choice of synthetic route often depends on factors such as the availability of starting materials, desired scale, and overall cost-effectiveness. The following table summarizes quantitative data from various reported syntheses.

Starting Materials Key Reagents Reaction Conditions Yield (%) Reference
3-Amino-5-methylpyrazole, (2E)-3-(dimethylamino)-2-formylacrylonitrileNaOH (for hydrolysis)Ring closing followed by hydrolysisNot explicitly stated for the two steps combinedPatent literature
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide5 N NaOH, Ethanol70°C, 1 hour63European Patent EP1595866A1
6-Carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine30% Hydrogen peroxide, Sodium chlorite50°C, 1 hour76.7ChemicalBook
3,3-Dialkoxy propionate, Formate, 3-Methyl-5-aminopyrazoleAlkali, AcidMulti-step97 (final hydrolysis step)Google Patents CN103896951A

Biological Significance and Role in Drug Development

The primary driver for the extensive study and synthesis of this compound is its role as a key intermediate in the production of anagliptin.

Anagliptin Synthesis

Anagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, anagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.

The synthesis of anagliptin involves the amide coupling of this compound with a chiral amine side chain.

Experimental Workflow for Anagliptin Synthesis:

G A This compound D Anagliptin A->D B Chiral Amine Side Chain (2S)-1-(2-((2-amino-2-methylpropyl)amino)acetyl)pyrrolidine-2-carbonitrile B->D C Coupling Agent (e.g., HATU, DCC) C->D

Figure 2: Anagliptin Synthesis Workflow
Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

Beyond its role in anagliptin, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors for oncology and other therapeutic areas. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of the pyrazolo[1,5-a]pyrimidine core have been shown to inhibit a variety of kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks): Involved in cell growth, proliferation, and survival.

  • Cyclin-dependent kinases (CDKs): Key regulators of the cell cycle.

  • Tropomyosin receptor kinases (Trks): Implicated in the growth and survival of certain tumors.

  • Pim kinases: Serine/threonine kinases involved in cell survival and proliferation.

The inhibitory activity of these compounds typically arises from their ability to compete with ATP for binding to the kinase active site. The nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core often form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

Representative Kinase Signaling Pathway:

The diagram below illustrates a generalized signal transduction pathway that is often targeted by pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription Akt->Transcription Proliferation Cell Proliferation and Survival mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Transcription->Proliferation

Figure 3: Inhibition of the PI3K/Akt/mTOR Pathway

Physicochemical Properties

Property Value Source
CAS Number 739364-95-5PubChem
Molecular Formula C₈H₇N₃O₂PubChem
Molecular Weight 177.16 g/mol PubChem
Appearance White to light yellow powder/crystalTCI Chemicals
Melting Point 238 °C (decomposes)Chemsrc

Conclusion

This compound is a molecule of considerable importance in contemporary medicinal chemistry. While its history is relatively recent and tied to the development of the antidiabetic drug anagliptin, the broader pyrazolo[1,5-a]pyrimidine scaffold has a rich history in the pursuit of therapies for a range of diseases, most notably cancer. The synthetic accessibility of this core and the tunability of its substitutions ensure that it will remain a valuable building block for the discovery of new therapeutic agents. This guide has provided a detailed overview of its synthesis, history, and biological context to aid researchers and drug development professionals in their work with this versatile compound.

An In-depth Technical Guide on the Solubility and Stability of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, focusing on its solubility and stability. This compound is a key intermediate in the synthesis of Anagliptin, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor used in the management of type 2 diabetes.[1] Understanding its solubility and stability is therefore critical for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API).

While specific experimental data for this intermediate is not extensively published, this guide outlines the standard methodologies and expected considerations for its characterization, based on established pharmaceutical guidelines and data for structurally related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂Internal Database
Molecular Weight 177.16 g/mol Internal Database
Appearance White to Off-White SolidInternal Database
Melting Point 238 °C (decomposes)Internal Database
Storage Sealed in dry, room temperatureInternal Database

Solubility Profile

The solubility of an API intermediate is a critical parameter that influences its purification, handling, and subsequent reaction kinetics. Based on available information, this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, particularly with heating. A Chinese patent also notes that certain derivatives of this compound exhibit good stability, which is often correlated with solubility characteristics.[2]

A comprehensive evaluation of its solubility would involve determining both its kinetic and thermodynamic solubility in a range of aqueous and organic solvents.

Table 2.1: Quantitative Solubility Data (Template)

The following table is a template illustrating how quantitative solubility data for this compound should be presented. The values are placeholders and should be replaced with experimental data.

SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 3.0)25[Data]Thermodynamic (Shake-Flask)
Water (pH 7.4)25[Data]Thermodynamic (Shake-Flask)
Phosphate Buffered Saline (pH 7.4)25[Data]Kinetic (Nephelometry)
Methanol25[Data]Thermodynamic (Shake-Flask)
Ethanol25[Data]Thermodynamic (Shake-Flask)
Acetonitrile25[Data]Thermodynamic (Shake-Flask)
Dimethyl Sulfoxide (DMSO)25[Data]Thermodynamic (Shake-Flask)
Tetrahydrofuran (THF)25[Data]Thermodynamic (Shake-Flask)

Stability Profile

Stability testing is essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are typically performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 3.1: Forced Degradation Study Summary (Template)

This table provides a template for summarizing the results of a forced degradation study. The outcomes are illustrative and should be replaced with experimental findings.

Stress ConditionReagent/ConditionTimeDegradation (%)Major Degradants
Acid Hydrolysis 0.1 M HCl24 h[Data][Identify Peaks]
Base Hydrolysis 0.1 M NaOH24 h[Data][Identify Peaks]
Oxidation 3% H₂O₂24 h[Data][Identify Peaks]
Thermal 60°C7 days[Data][Identify Peaks]
Photostability ICH Q1B Option 2-[Data][Identify Peaks]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of solubility and stability studies. The following sections outline standard protocols.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in mg/mL or µM.

Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound from a DMSO stock solution.

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well plate.

  • Solubilization: Add the aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).

  • Detection: Measure the turbidity of the samples using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation/filtration by UV-Vis spectroscopy or LC-MS.

Forced Degradation Studies

These studies are conducted to evaluate the stability of the compound under stress conditions.

  • Sample Preparation: Prepare solutions of the compound in the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, store the solid compound at an elevated temperature. For photostability, expose the solid or solution to light as per ICH Q1B guidelines.

  • Stress Application: Expose the samples to the defined stress conditions for a specified duration.

  • Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be capable of separating the intact compound from its degradation products.

  • Evaluation: Calculate the percentage of degradation and identify and characterize any significant degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment thermo_sol Thermodynamic Solubility (Shake-Flask) sol_analysis Quantification (HPLC, LC-MS) thermo_sol->sol_analysis kinetic_sol Kinetic Solubility (High-Throughput) kinetic_sol->sol_analysis report Comprehensive Physicochemical Profile sol_analysis->report forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal) stab_analysis Stability-Indicating HPLC Analysis forced_deg->stab_analysis photostability Photostability (ICH Q1B) photostability->stab_analysis stab_analysis->report compound This compound cluster_solubility cluster_solubility compound->cluster_solubility cluster_stability cluster_stability compound->cluster_stability

Caption: Workflow for solubility and stability profiling.

Relationship to DPP-IV Inhibition Signaling Pathway

This compound is a direct precursor to Anagliptin, a DPP-IV inhibitor. The therapeutic effect of Anagliptin is achieved through the enhancement of the incretin pathway, which is crucial for glucose homeostasis.

Ingestion Food Ingestion Incretins GLP-1 & GIP (Incretin Hormones) Ingestion->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas + DPPIV DPP-IV Enzyme Incretins->DPPIV Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPPIV->Inactive Anagliptin Anagliptin (from precursor) Anagliptin->DPPIV Inhibits Precursor 2-Methylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid Precursor->Anagliptin Synthesis

Caption: Anagliptin's role in the DPP-IV signaling pathway.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, a thorough understanding of its solubility and stability is paramount for efficient and robust manufacturing of its downstream API, Anagliptin. This guide provides the foundational knowledge and standardized protocols for researchers and drug development professionals to undertake a comprehensive characterization of this important molecule. The generation of precise experimental data, as templated in this document, will be invaluable for process development, quality control, and regulatory submissions.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine ring system, a fused heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and synthetic tractability allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity.[1] This versatility has led to the development of numerous compounds targeting a wide array of biological targets, with a particular emphasis on protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[2][3] Marketed drugs such as Larotrectinib and Repotrectinib, both potent Tropomyosin Receptor Kinase (Trk) inhibitors, feature this core, highlighting its clinical significance.[4][5] This guide provides a comprehensive overview of the pyrazolo[1,5-a]pyrimidine scaffold, including its synthesis, key therapeutic targets, quantitative biological data, detailed experimental protocols, and the signaling pathways it modulates.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved through the cyclocondensation reaction of a 3-aminopyrazole derivative with a 1,3-bielectrophilic species.[1] This robust and versatile approach allows for the introduction of various substituents at positions 2, 3, 5, 6, and 7 of the fused ring system.

Common 1,3-bielectrophiles employed in this synthesis include:

  • β-Dicarbonyl compounds

  • β-Enaminones

  • β-Ketones

  • β-Ketonitriles

The reaction typically proceeds under thermal or microwave-assisted conditions, with the choice of reagents and conditions influencing the regioselectivity and yield of the final product.[3] More advanced synthetic strategies, such as multi-component reactions and palladium-catalyzed cross-coupling, have further expanded the chemical space accessible for this scaffold.[2][3]

A general synthetic workflow is depicted below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3_Aminopyrazole 3-Aminopyrazole Derivative Cyclocondensation Cyclocondensation 3_Aminopyrazole->Cyclocondensation Bielectrophile 1,3-Bielectrophile (e.g., β-Dicarbonyl) Bielectrophile->Cyclocondensation PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->PyrazoloPyrimidine

General synthesis of the pyrazolo[1,5-a]pyrimidine core.

Key Therapeutic Targets and Biological Activity

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of several key protein kinases implicated in cancer and other diseases.

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical for neuronal development and function.[4] Chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that act as oncogenic drivers in a wide range of tumors.[6] Pyrazolo[1,5-a]pyrimidine-based inhibitors, such as Larotrectinib and Repotrectinib, are highly effective, tissue-agnostic anticancer agents that target these fusions.[7]

Table 1: In Vitro Activity of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors

CompoundTargetIC50 (nM)Cell-Based AssayIC50 (nM)
Larotrectinib TrkA5KM12 (TrkA fusion)12
TrkB11
TrkC6
Repotrectinib TrkA1.4Ba/F3 (TrkA fusion)0.1
TrkA (G595R)1.8Ba/F3 (TrkA G595R)1.8
Compound 14j TrkA0.86Not Reported
TrkA (G595R)6.92

Data compiled from multiple sources. G595R is a common resistance mutation.

Pim Kinase Inhibitors

Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play a role in cell survival, proliferation, and apoptosis.[8] Overexpression of Pim kinases is associated with various hematological malignancies and solid tumors.[9] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent pan-Pim inhibitors.[10]

Table 2: In Vitro Activity of Pyrazolo[1,5-a]pyrimidine-Based Pim Kinase Inhibitors

CompoundTargetIC50 (nM)
Compound 1 Pim-145
Compound 9a Pim-1<10
Compound 11a Pim-1<10
Compound 17 Pim-10.003
Pim-20.008
Pim-30.002

Data extracted from relevant publications on Pim-1 inhibitors.

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9, in complex with Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[2] P-TEFb phosphorylates RNA Polymerase II, promoting transcriptional elongation.[2] In many cancers, there is a "transcriptional addiction" to the continuous expression of oncogenes and anti-apoptotic proteins, making CDK9 an attractive therapeutic target.[2]

Table 3: In Vitro Activity of a Pyrazolo[1,5-a]pyrimidine-Based CDK9 Inhibitor

CompoundTargetIC50 (nM)
Compound 18b CDK930
CDK7>1000
PI3Kα>1000

Data from a study on the discovery of selective CDK9 inhibitors.[11]

Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors

PI3Kδ is a lipid kinase predominantly expressed in leukocytes, where it plays a crucial role in the differentiation, proliferation, and survival of immune cells.[1] Its overactivity is implicated in inflammatory diseases and hematological malignancies.[1] Selective inhibitors based on the pyrazolo[1,5-a]pyrimidine core have shown promise.[12]

Table 4: In Vitro Activity of Pyrazolo[1,5-a]pyrimidine-Based PI3Kδ Inhibitors

CompoundTargetIC50 (nM)Selectivity (α/δ)
Compound 13 PI3Kδ5002
Compound 37 PI3Kδ10>100
CPL302253 (54) PI3Kδ2.8>100

Data from a study on the development of selective PI3Kδ inhibitors.[1]

Key Signaling Pathways

Pyrazolo[1,5-a]pyrimidine-based inhibitors modulate critical cellular signaling pathways, leading to their therapeutic effects.

Trk Signaling Pathway

Upon binding of neurotrophins, Trk receptors dimerize and autophosphorylate, activating downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell survival and proliferation.[10] Larotrectinib and other Trk inhibitors block the initial ATP-binding event, preventing this downstream signaling cascade.[13]

G Neurotrophin Neurotrophin Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Larotrectinib Larotrectinib Larotrectinib->Dimerization

Inhibition of the Trk signaling pathway.
Pim-1 Signaling Pathway

Pim-1 is often downstream of the JAK/STAT pathway and phosphorylates numerous substrates, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis.[4] By blocking Pim-1 activity, pyrazolo[1,5-a]pyrimidine inhibitors can promote apoptosis in cancer cells.

G Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim_1 Pim-1 Kinase JAK_STAT->Pim_1 BAD BAD Pim_1->BAD Apoptosis Apoptosis BAD->Apoptosis Pim_Inhibitor Pim-1 Inhibitor Pim_Inhibitor->Pim_1

Mechanism of action for Pim-1 inhibitors.
CDK9 and Transcriptional Regulation

CDK9 is a key component of P-TEFb, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), allowing it to transition from a paused state to productive elongation.[2] Inhibition of CDK9 leads to the downregulation of short-lived oncoproteins and anti-apoptotic proteins, inducing apoptosis in cancer cells.

G RNAP_II RNA Polymerase II Promoter Promoter Proximal Pausing RNAP_II->Promoter P_TEFb P-TEFb (CDK9/CycT1) Promoter->P_TEFb Phosphorylation CTD Phosphorylation P_TEFb->Phosphorylation Elongation Transcriptional Elongation Phosphorylation->Elongation Oncoproteins Oncogenes & Anti-apoptotic Proteins Elongation->Oncoproteins CDK9_Inhibitor CDK9 Inhibitor CDK9_Inhibitor->P_TEFb

CDK9's role in transcriptional elongation.
PI3Kδ Signaling in Immune Cells

PI3Kδ is activated downstream of various receptors in immune cells, such as the B-cell receptor (BCR). It phosphorylates PIP2 to generate PIP3, a key second messenger that activates downstream effectors like AKT, promoting cell survival, proliferation, and differentiation.[14] Selective PI3Kδ inhibitors can dampen this signaling, which is beneficial in autoimmune diseases and B-cell malignancies.

G BCR_Activation BCR Activation PI3K_delta PI3Kδ BCR_Activation->PI3K_delta PIP2_to_PIP3 PIP2 -> PIP3 PI3K_delta->PIP2_to_PIP3 AKT AKT PIP2_to_PIP3->AKT Cell_Response B-Cell Proliferation & Survival AKT->Cell_Response PI3Kd_Inhibitor PI3Kδ Inhibitor PI3Kd_Inhibitor->PI3K_delta

PI3Kδ signaling in B-cells.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are representative protocols for in vitro kinase assays commonly used to assess the potency of pyrazolo[1,5-a]pyrimidine-based inhibitors.

General In Vitro Kinase Assay Protocol (ADP-Glo™ Format)

This protocol describes a luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (typically 2x the final concentration).

  • Substrate Solution: Dissolve the appropriate peptide or protein substrate in kinase buffer to the desired concentration (typically 2x the final concentration).

  • Enzyme Solution: Dilute the recombinant kinase to the desired concentration (typically 2x the final concentration) in kinase buffer.

  • Test Compound: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO. Then, dilute further in kinase buffer to a 2x or 4x final concentration.

2. Assay Procedure:

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase solution to each well.

  • Initiate the reaction by adding 5 µL of the ATP/substrate mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has established itself as a cornerstone in the development of targeted therapies, particularly kinase inhibitors. Its synthetic accessibility and the ability to modulate its properties through substitution have led to the discovery of highly potent and selective compounds, including clinically approved drugs. The continued exploration of this privileged core is expected to yield novel inhibitors for a growing list of therapeutic targets. Future research will likely focus on overcoming drug resistance, improving selectivity profiles, and exploring novel biological applications of this versatile and powerful scaffold.

References

Methodological & Application

Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a critical process in the development of various pharmaceutical compounds. This heterocyclic compound serves as a key intermediate in the synthesis of Anagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The pyrazolo[1,5-a]pyrimidine scaffold is also a recognized pharmacophore in medicinal chemistry, exhibiting a range of biological activities, including protein kinase inhibition, which is significant in cancer therapy.[1] The efficient and scalable synthesis of this molecule is therefore of high interest to researchers in drug discovery and development.

This document provides a detailed protocol for the synthesis of this compound starting from 3-methyl-5-aminopyrazole. The described method is based on a robust three-step process involving the formation of a key intermediate, a subsequent cyclization reaction, and a final hydrolysis step.[2] This protocol is designed to be accessible for researchers, scientists, and drug development professionals, providing clear experimental procedures and data presentation.

Synthetic Pathway Overview

The synthesis proceeds through the following key transformations:

  • Formation of an Intermediate: A 3,3-dialkoxy propionate is reacted with a formate in the presence of a base to generate a reactive intermediate.

  • Cyclization Reaction: The intermediate is then reacted with 3-methyl-5-aminopyrazole in an acidic medium to form the pyrazolo[1,5-a]pyrimidine ring system, yielding the corresponding carboxylate ester.

  • Hydrolysis: The final step involves the hydrolysis of the ester to the target molecule, this compound.

This synthetic approach offers a clear and efficient route to the target compound, suitable for both laboratory-scale synthesis and potential scale-up for industrial production.[2]

Experimental Protocol

Materials and Methods

Starting Materials:

  • 3-methyl-5-aminopyrazole (or 5-amino-3-methylpyrazole)

  • 3,3-dialkoxy propionate (e.g., 3,3-diethoxypropionate)

  • Formate (e.g., methyl formate or ethyl formate)

  • Base (e.g., sodium hydride, sodium methoxide, or potassium tert-butoxide)

  • Acid (for cyclization)

  • Solvents (e.g., ethanol, toluene)

  • Reagents for hydrolysis (e.g., sodium hydroxide, hydrochloric acid)

Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus

  • pH meter or pH paper

  • Analytical instrumentation for characterization (NMR, MS, HPLC)

Step 1: Intermediate Formation
  • In a suitably sized round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 3,3-dialkoxy propionate in an appropriate anhydrous solvent.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise to the solution while maintaining the temperature.

  • Add the formate dropwise to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature for the time specified in the detailed protocol to ensure complete formation of the intermediate.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

Step 2: Cyclization to form 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • To the reaction mixture containing the intermediate, add 3-methyl-5-aminopyrazole.

  • Acidify the reaction mixture to facilitate the cyclization reaction.

  • Heat the reaction mixture to reflux for the specified duration.

  • Monitor the formation of the product, 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate, by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by extraction or precipitation followed by filtration.

  • Purify the product by recrystallization or column chromatography.

Step 3: Hydrolysis to this compound
  • Dissolve the purified 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate in a suitable solvent such as ethanol.[3]

  • Add an aqueous solution of a base (e.g., 5 N sodium hydroxide) to the ester solution.[3]

  • Heat the reaction mixture at a specified temperature (e.g., 70 °C) for a sufficient time to ensure complete hydrolysis.[3]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material or non-acidic impurities.[3]

  • Separate the aqueous layer and acidify it with an acid (e.g., 2 N hydrochloric acid) to a pH of 2-3 to precipitate the carboxylic acid.[3]

  • Collect the precipitated white solid by filtration.

  • Wash the solid with water and then with a non-polar solvent like hexane.[3]

  • Dry the final product, this compound, under reduced pressure.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Typical Yield Appearance
3-methyl-5-aminopyrazoleC₄H₇N₃97.1231230-17-8-Solid
This compoundC₈H₇N₃O₂177.16739364-95-563-77%White Solid

Yields are based on reported examples and may vary depending on the specific reaction conditions and scale.[3]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 3,3-dialkoxy propionate + Formate C Intermediate A->C Reaction B Base (e.g., NaH) B->C F 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylate C->F Cyclization D 3-methyl-5-aminopyrazole D->F E Acid E->F I This compound F->I Hydrolysis G Base (e.g., NaOH) G->I H Acid (e.g., HCl) H->I Workup

Caption: Synthetic workflow for this compound.

Signaling Pathway (Illustrative)

While the synthesis itself is a chemical process, the target molecule is an intermediate for DPP-4 inhibitors. The following diagram illustrates the general mechanism of action of DPP-4 inhibitors.

G cluster_0 Physiological Regulation of Glucose cluster_1 DPP-4 Action and Inhibition Ingestion Food Ingestion Incretins Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreas Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 Insulin Insulin Secretion Pancreas->Insulin increases Glucose Lowered Blood Glucose Insulin->Glucose Inactivation Inactivation of Incretins DPP4->Inactivation Anagliptin Anagliptin (from synthesized intermediate) Anagliptin->DPP4 inhibits

Caption: Mechanism of action of DPP-4 inhibitors like Anagliptin.

References

Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following sections outline two distinct and effective synthetic routes, complete with experimental procedures, quantitative data, and process diagrams.

Introduction

This compound (CAS: 739364-95-5) is a heterocyclic compound with the molecular formula C₈H₇N₃O₂.[1][2] It serves as a crucial building block in medicinal chemistry. The protocols described herein are based on established and repeatable synthetic methods.

Synthesis Route 1: Hydrolysis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

This method involves the hydrolysis of the corresponding amide precursor to yield the desired carboxylic acid. This approach is straightforward and provides a good yield of the final product.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Dissolve Amide Dissolve Amide in Ethanol Add NaOH Add 5N NaOH Solution Dissolve Amide->Add NaOH Heat Stir at 70°C for 1 hour Add NaOH->Heat Cool Cool to Room Temperature Heat->Cool Add Water Add Water Cool->Add Water Wash Wash with Ethyl Acetate Add Water->Wash Separate Separate Aqueous Phase Wash->Separate Acidify Add 2N HCl until Acidic Separate->Acidify Filter Collect Precipitate by Filtration Acidify->Filter Wash Solid Wash with Water and Hexane Filter->Wash Solid Dry Dry under Reduced Pressure Wash Solid->Dry Product Final Product Dry->Product

Caption: Workflow for the hydrolysis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide.

Quantitative Data
Reactant/ReagentCAS NumberMolecular WeightAmountMoles (mmol)
This compound amide338953-49-4176.18475 mg2.70
Ethanol64-17-546.075 mL-
5 N Sodium Hydroxide Solution1310-73-240.002 mL10.0
2 N Hydrochloric Acid7647-01-036.46As needed-
Product Yield
This compound739364-95-5177.16300 mg (63%)[2]1.69
Experimental Protocol
  • Reaction Setup : In a suitable reaction vessel, dissolve 475 mg of this compound amide in 5 mL of ethanol.[2]

  • Addition of Base : To the solution, add 2 mL of a 5 N sodium hydroxide solution.[2]

  • Reaction : Stir the reaction mixture at 70°C for 1 hour.[2][3]

  • Cooling and Quenching : After the reaction is complete, cool the mixture to room temperature and add an appropriate amount of water.[2]

  • Extraction : Wash the reaction mixture with ethyl acetate. Separate and retain the aqueous phase.[2]

  • Precipitation : Slowly add 2 N hydrochloric acid dropwise to the aqueous phase until the pH becomes acidic, leading to the precipitation of a white solid.[2]

  • Isolation : Collect the precipitated white crystals by filtration.[2]

  • Washing : Wash the collected crystals sequentially with water and hexane.[2]

  • Drying : Dry the resulting crystals under reduced pressure to obtain 300 mg of the target product, this compound, as a white solid.[2]

  • Characterization : The product can be characterized by mass spectrometry. Expected ESI/MS m/z: 178 ([M+H]⁺), 176 ([M-H]⁻).[2]

Synthesis Route 2: Oxidation of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde

This method utilizes the oxidation of the corresponding aldehyde to the carboxylic acid. It offers a high yield and a straightforward procedure.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Add Reagents Add Water, Aldehyde, H₂O₂, and Sodium Chlorite to Flask Heat Raise temperature to 50°C for 1 hour Add Reagents->Heat Cool Lower temperature to 20°C Heat->Cool TLC Monitor Reaction by TLC Cool->TLC Quench Add Sodium Sulfite TLC->Quench Acidify Adjust pH to 2-3 with HCl Quench->Acidify Filter Filter the Solid Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Final Product Recrystallize->Product

Caption: Workflow for the oxidation of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde.

Quantitative Data
Reactant/ReagentCAS NumberMolecular WeightAmountMoles (mol)
6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine933692-37-6161.1635.2 g0.22
30% Hydrogen Peroxide7722-84-134.0141.9 g0.33
Sodium Chlorite7758-19-290.4429.9 g0.33
Water7732-18-518.02100 mL-
Ethanol (for recrystallization)64-17-546.07200 mL-
Product Yield
2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid739364-95-5177.1629.8 g (76.7%)[2]0.168
Experimental Protocol
  • Reaction Setup : In a 500 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 100 mL of water.[2]

  • Addition of Reagents : Add 35.2 g of 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine, 41.9 g of 30% hydrogen peroxide, and 29.9 g of sodium chlorite to the flask.[2]

  • Reaction : Raise the temperature of the mixture to 50°C and maintain for 1 hour.[2]

  • Cooling : After 1 hour, lower the temperature to 20°C.[2]

  • Monitoring : Monitor the reaction completion using Thin Layer Chromatography (TLC).[2]

  • Quenching : Quench the reaction by adding sodium sulfite until a starch potassium iodide test paper shows no discoloration.[2]

  • Acidification : Adjust the pH of the solution to 2-3 with hydrochloric acid.[2]

  • Isolation : Filter the resulting solid precipitate.[2]

  • Purification : Recrystallize the collected solid from 200 mL of ethanol to obtain 29.8 g of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a white solid.[2]

References

Application Notes and Protocols for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its broad utility in developing potent inhibitors against various protein kinases.[1][2] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Derivatives of the pyrazolo[1,5-a]pyrimidine core have shown inhibitory activity against a range of kinases, including Casein Kinase 2 (CK2), Cyclin-Dependent Kinases (CDKs), B-Raf, and Tropomyosin receptor kinases (Trks).[3][4][5] This document provides detailed application notes and protocols for the use of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in kinase inhibitor screening campaigns.

This compound is a heterocyclic compound that can serve as a foundational molecule for the synthesis of more complex kinase inhibitors.[6] While specific inhibitory data for this exact compound is not extensively published, the protocols provided herein are based on established methods for screening compounds with the pyrazolo[1,5-a]pyrimidine scaffold against common kinase targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₈H₇N₃O₂[7]
Molecular Weight 177.16 g/mol [7]
CAS Number 739364-95-5[7]
Appearance Solid[8]
Purity Typically >97%[8][9]
Solubility Soluble in DMSO[10]

Mechanism of Action

Pyrazolo[1,5-a]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.[2] The carboxylic acid moiety present in this compound may be crucial for its activity, as similar functional groups have been shown to be important for the potency of other kinase inhibitors with this scaffold.[3]

Kinase Signaling Pathway Context

The diagram below illustrates a generalized kinase signaling cascade that is often targeted by inhibitors. Dysregulation at any point in this pathway can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., E2F) ERK->Transcription AKT AKT PI3K->AKT CellCycle Cell Cycle Progression (CDK/Cyclin) AKT->CellCycle CK2 CK2 CK2->AKT Phosphorylation Transcription->CellCycle Proliferation Proliferation CellCycle->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor Binding & Activation Biochemical_Assay_Workflow Workflow for a Luminescence-Based Kinase Inhibition Assay Compound_Prep 1. Prepare serial dilutions of This compound in DMSO Dispense_Compound 2. Dispense compound dilutions and DMSO controls into a 384-well plate Compound_Prep->Dispense_Compound Add_Kinase 3. Add kinase solution to each well Dispense_Compound->Add_Kinase Incubate_1 4. Incubate to allow inhibitor binding Add_Kinase->Incubate_1 Add_Substrate_ATP 5. Add Substrate/ATP mixture to initiate reaction Incubate_1->Add_Substrate_ATP Incubate_2 6. Incubate at 30°C for 60 minutes Add_Substrate_ATP->Incubate_2 Add_ADP_Glo 7. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Incubate_2->Add_ADP_Glo Incubate_3 8. Incubate for 40 minutes at room temperature Add_ADP_Glo->Incubate_3 Add_Detection_Reagent 9. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Incubate_3->Add_Detection_Reagent Incubate_4 10. Incubate for 30 minutes at room temperature Add_Detection_Reagent->Incubate_4 Read_Plate 11. Measure luminescence with a plate reader Incubate_4->Read_Plate Cell_Assay_Workflow Workflow for a Cell-Based Proliferation (MTT) Assay Seed_Cells 1. Seed cells in a 96-well plate and allow to adhere overnight Treat_Cells 2. Treat cells with serial dilutions of This compound Seed_Cells->Treat_Cells Incubate_Cells 3. Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT 4. Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution and incubate to dissolve crystals Incubate_MTT->Solubilize Read_Absorbance 7. Measure absorbance at 570 nm Solubilize->Read_Absorbance

References

Application Notes and Protocols: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry.[1][2] While primarily utilized as a key synthetic intermediate, its core pyrazolo[1,5-a]pyrimidine scaffold is present in a variety of biologically active molecules. This document provides an overview of the applications of this compound and its derivatives in drug discovery, with a focus on their roles as kinase inhibitors and in the development of therapeutics for metabolic diseases and cancer. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research.

The most notable application of this compound is as a crucial intermediate in the synthesis of Anagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The pyrazolo[1,5-a]pyrimidine scaffold is also a "privileged structure" in drug discovery, with derivatives exhibiting a broad range of biological activities, including inhibition of various protein kinases implicated in cancer.

Application in Drug Discovery

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold makes it a valuable starting point for the development of novel therapeutics.

Key Intermediate for DPP-4 Inhibitors

This compound is a key building block for the synthesis of Anagliptin, a DPP-4 inhibitor. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose homeostasis. By inhibiting DPP-4, Anagliptin increases the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Release (β-cells) Insulin Release (β-cells) Incretins (GLP-1, GIP)->Insulin Release (β-cells) Stimulates Glucagon Release (α-cells) Glucagon Release (α-cells) Incretins (GLP-1, GIP)->Glucagon Release (α-cells) Inhibits DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Inactivated by Glucose Production Glucose Production Insulin Release (β-cells)->Glucose Production Reduces Blood Glucose Blood Glucose Insulin Release (β-cells)->Blood Glucose Lowers Glucagon Release (α-cells)->Glucose Production Stimulates Glucose Production->Blood Glucose Increases Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Anagliptin Anagliptin Anagliptin->DPP-4 Inhibits

Figure 1: DPP-4 Inhibition Signaling Pathway
Scaffold for Kinase Inhibitors in Oncology

Derivatives of the pyrazolo[1,5-a]pyrimidine core have been extensively investigated as inhibitors of various protein kinases that are key drivers of cancer cell proliferation and survival. The modular nature of the scaffold allows for synthetic modifications to achieve potency and selectivity against specific kinase targets.

Quantitative Data on Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the inhibitory activities of various derivatives of the pyrazolo[1,5-a]pyrimidine scaffold.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5h HCT-1161.51[3]
6c MCF-77.68[3]
1a Various0.0248 (average)[3]
1b Various0.028 (average)[3]
6n NCI 60 (mean)- (43.9% GI)[4]

Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
17 FLT3-ITD0.4[3]
19 FLT3-ITD0.4[3]
5h CDK222[3]
5i CDK224[3]
6t CDK290[4]
6s TRKA450[4]
28 TrkA0.17[5]
28 TrkB0.07[5]
28 TrkC0.07[5]
36 TrkA1.4[5]
36 TrkB2.4[5]
36 TrkC1.9[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: DPP-4 Inhibitor Screening Assay

This protocol describes a fluorometric assay to screen for DPP-4 inhibitors.

Workflow Diagram

DPP4_Assay_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - DPP-4 Enzyme - Substrate (H-Gly-Pro-AMC) - Inhibitor (e.g., Anagliptin derivative) start->reagent_prep plate_setup Plate Setup (96-well): - Add Assay Buffer - Add DPP-4 Enzyme - Add Inhibitor/Vehicle reagent_prep->plate_setup reaction_init Initiate Reaction: Add Substrate Solution plate_setup->reaction_init incubation Incubate at 37°C for 30 min reaction_init->incubation read_plate Read Fluorescence (Ex: 360 nm, Em: 460 nm) incubation->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Figure 2: DPP-4 Inhibitor Screening Assay Workflow

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-aminomethylcoumarin (AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare reagents: Dilute DPP-4 enzyme and substrate in assay buffer to the desired working concentrations.[6][7]

  • In a 96-well plate, add 30 µL of assay buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of test compound solution (or DMSO for control) to each well.[6][7]

  • Include wells for a positive control inhibitor.

  • Initiate the reaction by adding 50 µL of the substrate solution to all wells. The final volume should be 100 µL.[6]

  • Incubate the plate at 37°C for 30 minutes, protected from light.[8]

  • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7]

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Protocol 2: PIM-1 Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the IC50 of a test compound against PIM-1 kinase using a luminescence-based assay such as ADP-Glo™.

Workflow Diagram

PIM1_Assay_Workflow start Start reagent_prep Prepare Reagents: - Kinase Buffer - PIM-1 Enzyme - Substrate/ATP Mix - Test Compound start->reagent_prep plate_setup Plate Setup (384-well): - Add Test Compound/DMSO - Add PIM-1 Enzyme - Add Substrate/ATP Mix reagent_prep->plate_setup incubation1 Incubate at RT for 60 min plate_setup->incubation1 adp_glo_add Add ADP-Glo™ Reagent incubation1->adp_glo_add incubation2 Incubate at RT for 40 min adp_glo_add->incubation2 detection_reagent_add Add Kinase Detection Reagent incubation2->detection_reagent_add incubation3 Incubate at RT for 30 min detection_reagent_add->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_luminescence->data_analysis end End data_analysis->end

Figure 3: PIM-1 Kinase Assay Workflow

Materials:

  • Recombinant PIM-1 kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]

  • Substrate (e.g., S6K substrate) and ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (control).[1]

  • Add 2 µL of diluted PIM-1 enzyme.[1]

  • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[1]

  • Incubate at room temperature for 60 minutes.[1]

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[1]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[1]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: PI3Kδ Kinase Inhibition Assay (Luminescence-based)

This protocol details a method to assess the inhibitory activity of compounds against PI3Kδ using the ADP-Glo™ assay.

Workflow Diagram

PI3K_Assay_Workflow start Start reagent_prep Prepare Reagents: - Kinase Buffer - PI3Kδ Enzyme - Lipid Substrate - ATP - Test Compound start->reagent_prep plate_setup Plate Setup (384-well): - Add Test Compound/Vehicle - Add Enzyme/Lipid Mixture - Add ATP reagent_prep->plate_setup incubation1 Incubate at RT plate_setup->incubation1 adp_glo_add Add ADP-Glo™ Reagent incubation1->adp_glo_add incubation2 Incubate at RT adp_glo_add->incubation2 detection_reagent_add Add Kinase Detection Reagent incubation2->detection_reagent_add incubation3 Incubate at RT detection_reagent_add->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_luminescence->data_analysis end End data_analysis->end

Figure 4: PI3Kδ Kinase Assay Workflow

Materials:

  • Recombinant PI3Kδ (p110δ/p85α) enzyme

  • PI3K Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/mL BSA)[9]

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume white microplate

  • Luminometer

Procedure:

  • Prepare a mixture of PI3K Reaction Buffer and Lipid Substrate.

  • Dilute the PI3Kδ enzyme into the prepared buffer/lipid mixture.

  • In a 384-well plate, add 0.5 µL of the test compound or vehicle.[9]

  • Add 4 µL of the enzyme/lipid mixture.[9]

  • Initiate the reaction by adding 0.5 µL of ATP solution.[9]

  • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Follow the ADP-Glo™ Kinase Assay kit instructions for adding the ADP-Glo™ Reagent and Kinase Detection Reagent, with respective incubation times.

  • Measure the luminescence.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 4: Cancer Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines.

Workflow Diagram

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 drug_treatment Treat with Test Compound (Serial Dilutions) incubation1->drug_treatment incubation2 Incubate for 48-72h drug_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 1-4h mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization read_absorbance Read Absorbance (e.g., 570 nm) solubilization->read_absorbance data_analysis Data Analysis: - Calculate % Viability - Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Figure 5: MTT Cell Proliferation Assay Workflow

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to form formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a valuable scaffold in drug discovery, serving as a key intermediate for the DPP-4 inhibitor Anagliptin and providing a versatile platform for the development of potent kinase inhibitors for oncology. The provided protocols offer a starting point for researchers to investigate the biological activities of novel derivatives based on this promising heterocyclic core. Further exploration of the structure-activity relationships of pyrazolo[1,5-a]pyrimidine derivatives is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for Amide Coupling with 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the amide coupling of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with a primary or secondary amine. The protocol utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) as coupling agents, a method known for its efficiency and minimization of side reactions.[1][2][3]

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly crucial in medicinal chemistry for the synthesis of new chemical entities.[3][4] this compound is a heterocyclic building block of interest in drug discovery.[5] The successful coupling of this scaffold with various amines is a key step in generating libraries of potential therapeutic agents. The described protocol offers a reliable method for achieving this transformation.

The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[2][6] This intermediate is susceptible to racemization and other side reactions. The addition of HOBt traps the activated acid as an HOBt-ester, which is more stable and less prone to racemization.[1][2] The amine then reacts with this active ester to form the desired amide bond.[2]

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)[2]

  • N-hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)[2]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[2]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[2]

  • Dissolve the mixture in a minimal amount of anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the resulting solution to 0 °C in an ice bath with continuous stirring.[7]

  • Once cooled, add EDC·HCl (1.2 equiv) to the reaction mixture in portions.

  • Slowly add DIPEA (2.5 equiv) dropwise to the stirring solution.[2]

  • Allow the reaction to slowly warm to room temperature and continue stirring for 8 to 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove unreacted reagents and byproducts.[2][8]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[2]

Data Presentation

The following table summarizes the typical quantities and reaction parameters for the amide coupling of this compound on a 1 mmol scale.

Reagent/ParameterMolar Equiv.Amount
This compound1.0177.16 mg
Amine (example: Benzylamine, MW: 107.15)1.1117.87 mg
EDC·HCl1.2230.19 mg
HOBt1.2162.16 mg
DIPEA2.5435 µL
Anhydrous DMF-5 mL
Reaction Temperature-0 °C to RT
Reaction Time-8 - 24 h

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the amide coupling reaction.

experimental_workflow reagents 1. Reagent Preparation - Carboxylic Acid - Amine - HOBt dissolution 2. Dissolution (Anhydrous DMF/DCM) reagents->dissolution cooling 3. Cooling (0 °C) dissolution->cooling activation 4. Activation - Add EDC·HCl - Add DIPEA cooling->activation reaction 5. Reaction (Stir at RT, 8-24h) activation->reaction workup 6. Aqueous Workup - Quench with H₂O - Extraction - Washes reaction->workup purification 7. Purification - Drying - Concentration - Chromatography workup->purification product Pure Amide purification->product

Caption: Workflow for the EDC/HOBt mediated amide coupling.

This diagram outlines the sequential steps from the initial mixing of reagents to the final isolation of the purified amide product, providing a clear visual guide for the experimental process.

References

Application Notes & Protocols: Quantification of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Anagliptin. Accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and purity of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound in process samples and for quality control purposes.

The provided protocols are based on established methods for the analysis of Anagliptin and related pyrazolo[1,5-a]pyrimidine derivatives.[1][2][3] They serve as a robust starting point for method development and validation for this specific analyte.

Analytical Methods Overview

Two primary analytical methods are detailed:

  • RP-HPLC with UV Detection: A reliable and widely accessible method for routine quantification and purity assessment. This method is suitable for determining the concentration of the main component and for monitoring process-related impurities.

  • LC-MS/MS: A highly sensitive and selective method, ideal for trace-level quantification, impurity profiling, and analysis in complex matrices.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is designed for the accurate quantification of this compound in bulk samples. The methodology is adapted from validated procedures for Anagliptin.[1][3]

Data Presentation: Target Validation Parameters

The following table summarizes the typical performance characteristics to be expected from a validated HPLC method for this class of compounds. These values are based on published methods for Anagliptin and should be used as a benchmark during method validation.[1][3]

ParameterTarget ValueDescription
Linearity (r²) > 0.999The correlation coefficient over a specified concentration range.
Concentration Range 1 - 20 µg/mLThe range over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 98.0% - 102.0%The closeness of test results to the true value.
Precision (% RSD) < 2.0%The degree of agreement among individual test results.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) ~0.3 µg/mLThe lowest amount of analyte that can be quantitatively determined.
Specificity No interference at the retention time of the analyte peak.The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: this compound (>98% purity).

  • HPLC-grade acetonitrile and water.

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

  • Orthophosphoric acid, analytical grade.

2. Chromatographic Conditions:

  • Column: KROMASIL C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1][3]

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: Mobile Phase A : Mobile Phase B (50:50, v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[1][3]

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Preparation of Solutions:

  • Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the standard stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a quantity of the sample powder equivalent to 10 mg of the analyte and prepare a 100 µg/mL solution using the same procedure as the standard stock solution. Dilute further if necessary to fall within the calibration range.

4. System Suitability:

  • Inject the 10 µg/mL standard solution five times.

  • The % RSD for the peak area should be ≤ 2.0%.

  • The theoretical plates should be ≥ 2000.

  • The tailing factor should be ≤ 1.5.

5. Analysis and Calculation:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Inject the sample solutions, determine the peak area, and calculate the concentration of this compound in the sample using the regression equation.

Workflow Diagram: RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Std_Prep Prepare Standard Stock (100 µg/mL) Cal_Stds Prepare Calibration Standards (1-20 µg/mL) Std_Prep->Cal_Stds Sys_Suit System Suitability Test (5 injections) Cal_Stds->Sys_Suit 10 µg/mL Std Cal_Curve Calibration Curve Generation Cal_Stds->Cal_Curve Sample_Prep Prepare Sample Solution (e.g., 10 µg/mL) Sample_Inject Sample Injection Sample_Prep->Sample_Inject Sys_Suit->Cal_Curve Integration Peak Integration Cal_Curve->Integration Sample_Inject->Integration Quant Quantification using Regression Equation Integration->Quant Report Final Report Quant->Report

Caption: General workflow for the quantification of this compound by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides superior sensitivity and selectivity for the quantification of this compound, making it suitable for bioanalytical applications or for detecting trace-level impurities.

Data Presentation: Target Performance Characteristics
ParameterTarget ValueDescription
Linearity (r²) > 0.999Correlation coefficient over a specified concentration range.
Concentration Range 0.1 - 100 ng/mLExpected quantifiable range in a given matrix (e.g., plasma, reaction mixture).
Accuracy (% Recovery) 85.0% - 115.0% (at LLOQ) 90.0% - 110.0% (other levels)The closeness of test results to the true value, with wider acceptance criteria at the lower limit.
Precision (% RSD) < 20% (at LLOQ) < 15% (other levels)The degree of agreement among individual test results.
Lower Limit of Quantification (LLOQ) ~0.1 ng/mLThe lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Selectivity No significant interfering peaks at the retention time of the analyte and Internal Standard (IS).The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect Monitored and within acceptable limits.The alteration of ionization efficiency by co-eluting matrix components.
Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • Data acquisition and analysis software (e.g., MassLynx, Analyst).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., Linagliptin).

  • All reagents and solvents should be LC-MS grade.

2. LC Conditions:

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 5% B

    • 2.6-3.5 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (C₈H₇N₃O₂; MW: 177.16): Precursor Ion [M+H]⁺: m/z 178.1 -> Product Ion: To be determined by direct infusion (a likely fragmentation would involve the loss of CO₂ and H₂O, e.g., m/z 132.1).

    • Internal Standard (e.g., Linagliptin): m/z 473.5 -> 157.6 (example transition).

  • Collision Energy and Cone Voltage: To be optimized for the specific analyte and instrument to maximize signal intensity.

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Standards: Serially dilute the stock solution in 50:50 acetonitrile:water to prepare calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

  • Sample Preparation (e.g., for plasma): To 50 µL of plasma sample, add 150 µL of the IS working solution (this acts as both the IS addition and a protein precipitation step). Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant for injection.

5. Analysis and Calculation:

  • Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

  • Use a weighted (1/x²) linear regression model.

  • Calculate the concentration of the analyte in the samples from the calibration curve.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Calibration Standards & QC Samples D Inject Sample onto UPLC System A->D B Prepare Sample (e.g., Plasma) C Add Internal Standard (IS) & Perform Extraction (e.g., Protein Precipitation) B->C C->D E Chromatographic Separation (C18 Column) D->E F Mass Spectrometry Detection (ESI+ MRM Mode) E->F G Peak Integration (Analyte & IS) F->G H Calculate Peak Area Ratios G->H I Quantify using Calibration Curve (Weighted Regression) H->I J Report Results I->J

Caption: Workflow for the sensitive quantification of this compound by LC-MS/MS.

References

Application Notes and Protocols for the Derivatization of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key scaffold in medicinal chemistry, for the purpose of conducting Structure-Activity Relationship (SAR) studies. The pyrazolo[1,5-a]pyrimidine core is a prevalent motif in numerous biologically active compounds, including approved drugs, making its strategic modification a critical aspect of drug discovery.

The primary focus of these notes is the derivatization of the carboxylic acid at the 6-position, a common handle for introducing diverse chemical functionalities to explore the chemical space around the core scaffold. Two robust and widely applicable synthetic methodologies are detailed: amide bond formation and Suzuki-Miyaura cross-coupling, which can be employed after converting the carboxylic acid to a suitable halide or triflate.

Rationale for Derivatization

The 2-methylpyrazolo[1,5-a]pyrimidine scaffold is a key component in a number of potent and selective inhibitors of various biological targets. For instance, the drug Anagliptin, a Dipeptidyl Peptidase-4 (DPP-IV) inhibitor, features a 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide core structure.[1] SAR studies on this and related scaffolds have demonstrated that modifications at the 6-position can significantly impact potency, selectivity, and pharmacokinetic properties. By systematically introducing a variety of substituents at this position, researchers can probe key interactions with the biological target and optimize the pharmacological profile of lead compounds.

Data Presentation: Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Derivatives

The following table summarizes the in vitro activity of a series of pyrazolo[1,5-a]pyrimidine derivatives as DPP-4 inhibitors. This data, adapted from a study on a closely related scaffold, illustrates how structural modifications can influence inhibitory potency.[2]

CompoundRIC50 (nM) for DPP-4
c1 Phenyl157
c2 4-Fluorophenyl104
c3 4-Chlorophenyl72
c4 4-Bromophenyl66
c5 4-Methylphenyl133
c6 4-Methoxyphenyl198
c7 4-(Trifluoromethyl)phenyl48
c8 3-Fluorophenyl89
c9 3-Chlorophenyl55
c10 3-Methylphenyl112
c11 2-Fluorophenyl121
c12 2-Chlorophenyl98
c24 2,4-Difluorophenyl2

Note: The presented data is for illustrative purposes to demonstrate the impact of substitution on biological activity and is based on a pyrazolo[1,5-a]pyrimidine core.

Experimental Protocols

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a general procedure for the coupling of this compound with a variety of primary and secondary amines using HATU as the coupling agent.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add the desired amine (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

For derivatization with aryl or heteroaryl groups, the carboxylic acid can be converted to a halide (e.g., bromide) or triflate, which can then undergo Suzuki-Miyaura cross-coupling. This protocol outlines a general microwave-assisted Suzuki-Miyaura reaction.

Prerequisite: Conversion of the carboxylic acid to a suitable coupling partner (e.g., 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine). This can be achieved through standard halogenation reactions (e.g., Hunsdiecker reaction or variations thereof).

Materials:

  • 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)

  • Microwave reactor vials

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vial, combine 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Add the degassed solvent mixture to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at a specified temperature (e.g., 100-140 °C) for a designated time (e.g., 15-60 minutes).

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl derivative.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid 2-Methylpyrazolo[1,5-a]pyrimidine -6-carboxylic Acid Coupling HATU, DIPEA in DMF Carboxylic_Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Extraction Aqueous Workup (EtOAc, NaHCO3, Brine) Coupling->Extraction Reaction Mixture Purification Silica Gel Chromatography Extraction->Purification Crude Product Product Amide Derivative Purification->Product Purified Product

Caption: Workflow for Amide Coupling Derivatization.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Halide 6-Halogenated Pyrazolo [1,5-a]pyrimidine Coupling Pd Catalyst, Base in Dioxane/Water (Microwave) Halide->Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Coupling Extraction Aqueous Workup (EtOAc, Water, Brine) Coupling->Extraction Reaction Mixture Purification Silica Gel Chromatography Extraction->Purification Crude Product Product Biaryl Derivative Purification->Product Purified Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

SAR_Logic Start Identify Core Scaffold (2-Methylpyrazolo[1,5-a]pyrimidine -6-carboxylic Acid) Synthesize Synthesize Library of Derivatives (Amides, etc.) Start->Synthesize Test In Vitro Biological Assay (e.g., DPP-4 Inhibition) Synthesize->Test Analyze Analyze SAR: Correlate Structure with Activity (IC50) Test->Analyze Optimize Design & Synthesize Next-Generation Analogs Analyze->Optimize Identify Key Structural Features Optimize->Synthesize Iterative Cycle Lead Lead Candidate Optimize->Lead Achieve Desired Potency & Properties

Caption: Logical Flow of SAR Studies.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide an overview and detailed protocols for the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often, cleaner reaction profiles.[1][2][3] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, making its efficient synthesis a key focus in medicinal chemistry and drug discovery.[1][4][5][6]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation facilitates rapid and efficient heating of polar solvents and reagents, leading to a significant acceleration of chemical reactions.[1] Key benefits for the synthesis of pyrazolo[1,5-a]pyrimidines include:

  • Speed: Reactions that typically require several hours of refluxing under conventional conditions can often be completed within minutes using microwave heating.[1]

  • Higher Yields: The rapid heating and precise temperature control can minimize the formation of side products, leading to higher isolated yields of the desired pyrazolo[1,5-a]pyrimidine derivatives.

  • Green Chemistry: Shorter reaction times and increased efficiency contribute to a more environmentally friendly synthetic approach.[2] In some cases, solvent-free conditions can be employed.[7]

  • Facile Optimization: Microwave synthesizers allow for precise control over reaction parameters such as temperature, pressure, and power, facilitating rapid optimization of reaction conditions.

Synthetic Strategies

Several synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core benefit from microwave assistance. The most common approach involves the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds.[6] Variations of this strategy, including one-pot and multicomponent reactions, have been successfully adapted for microwave synthesis.[1][8]

Protocol 1: One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones

This protocol describes a one-pot, two-step microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidinones from a β-ketonitrile, hydrazine, a β-ketoester, and acetic acid.[8]

Experimental Workflow:

G cluster_step1 Step 1: 5-Aminopyrazole Formation cluster_step2 Step 2: Pyrimidinone Ring Formation reagents1 β-Ketonitrile + Hydrazine in Methanol mw1 Microwave Irradiation (150 °C, 5 min) reagents1->mw1 reagents2 Add β-Ketoester + Acetic Acid mw1->reagents2 In the same pot mw2 Microwave Irradiation (150 °C, 2 h) reagents2->mw2 isolation Isolate Pyrazolo[1,5-a]pyrimidinone mw2->isolation Isolation

Caption: One-pot, two-step microwave synthesis of pyrazolo[1,5-a]pyrimidinones.

Methodology:

  • A solution of the appropriate β-ketonitrile in methanol is treated with hydrazine in a microwave-safe reaction vessel.

  • The mixture is subjected to microwave irradiation at 150 °C for 5 minutes.

  • After cooling, the corresponding β-ketoester and acetic acid are added directly to the reaction mixture.

  • The vessel is sealed and subjected to a second round of microwave irradiation at 150 °C for 2 hours.

  • Upon completion, the target pyrazolo[1,5-a]pyrimidinone is isolated. For a specific example, this method yielded the target product in an overall yield of 52%.[8]

Quantitative Data:

Reactant 1Reactant 2Reactant 3SolventTemperature (°C)TimeYield (%)Reference
β-KetonitrileHydrazineβ-KetoesterMethanol1505 min + 2 h52[8]
Protocol 2: Solvent-Free Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines

This protocol outlines a solvent- and catalyst-free microwave-assisted synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines via the cyclocondensation of β-enaminones with NH-5-aminopyrazoles.[7]

Experimental Workflow:

G reagents β-Enaminone + NH-5-Aminopyrazole mw Microwave Irradiation (180 °C, 2 min) reagents->mw workup Work-up (Ethanol-Water) mw->workup product 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidine workup->product

Caption: Solvent-free microwave synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines.

Methodology:

  • An equimolar mixture of the appropriate β-enaminone and NH-5-aminopyrazole is placed in a microwave-safe reaction vessel.

  • The mixture is irradiated with microwaves at 180 °C for 2 minutes under solvent- and catalyst-free conditions.

  • After cooling, the product is collected by the addition of an ethanol-water mixture.

  • This method has been shown to produce a variety of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines in high yields.[7]

Quantitative Data:

Reactant 1Reactant 2SolventCatalystTemperature (°C)Time (min)Yield Range (%)Reference
β-EnaminonesNH-5-AminopyrazolesNoneNone180288-97[7]
Protocol 3: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

A highly efficient three-component reaction for the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave irradiation.[1] This approach allows for the rapid assembly of structurally diverse derivatives.

Experimental Workflow:

G reagents 3-Amino-1H-pyrazole + Aldehyde + β-Dicarbonyl Compound mw Microwave Irradiation reagents->mw product Pyrazolo[1,5-a]pyrimidine mw->product

Caption: Three-component microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

Methodology:

  • A mixture of the 3-amino-1H-pyrazole, aldehyde, and β-dicarbonyl compound is prepared in a suitable solvent within a microwave-safe reaction vessel.

  • The reaction mixture is subjected to microwave irradiation for a short duration, typically in the range of minutes.

  • This method significantly reduces reaction times compared to conventional heating, which often requires several hours of reflux.[1]

  • The desired pyrazolo[1,5-a]pyrimidine products are typically obtained in high purity, often minimizing the need for extensive chromatographic purification.[1]

Quantitative Data Summary (General):

Reaction TypeStarting MaterialsKey AdvantagesReference
Three-Component3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compoundsRapid (minutes), High purity[1]
Rh(iii)-catalyzed Annulation3-Aminopyrazoles, Aldehydes, Sulfoxonium ylidesVersatile, Tolerates various functional groups[1]

Conclusion

Microwave-assisted synthesis is a powerful and efficient tool for the rapid generation of pyrazolo[1,5-a]pyrimidine libraries. The protocols outlined above demonstrate the versatility of this technology for various synthetic strategies, including one-pot, solvent-free, and multicomponent reactions. By significantly reducing reaction times and improving yields, microwave synthesis accelerates the discovery and development of novel pyrazolo[1,5-a]pyrimidine-based compounds for potential therapeutic applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This privileged heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] The methodologies described herein—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings—offer versatile and powerful tools for the synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and development.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of bicyclic nitrogen-containing heterocycles that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. Their structural similarity to purines allows them to act as bioisosteres and interact with various biological targets. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the derivatization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of a wide array of substituents and facilitating the exploration of structure-activity relationships (SAR). These reactions are known for their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds with high precision.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Palladium Catalytic Cycle cluster_legend General Catalytic Cycle Pd(0)L2 Pd(0) Catalyst Oxidative Addition Complex Oxidative Addition Pd(0)L2->Oxidative Addition Complex R-X (Oxidative Addition) Transmetalation/Insertion Complex Transmetalation or Migratory Insertion Oxidative Addition Complex->Transmetalation/Insertion Complex R'-M (Transmetalation) or Alkene (Migratory Insertion) Product Complex Reductive Elimination Transmetalation/Insertion Complex->Product Complex Product Complex->Pd(0)L2 R-R' (Reductive Elimination)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide (or triflate) and an organoboron compound. It is widely used for the synthesis of biaryl and vinyl-substituted pyrazolo[1,5-a]pyrimidines. Microwave-assisted protocols have been shown to significantly accelerate these reactions.[1]

Data Presentation: Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)
14-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)135 (MW)40 min89
2Phenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)135 (MW)40 min74
34-Fluorophenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)135 (MW)40 min82
43-Thienylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)135 (MW)40 min78

Data sourced from a study on microwave-assisted Suzuki-Miyaura cross-coupling reactions of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[2][3]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhosPdG2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol/Water (4:1 mixture, degassed)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, the corresponding arylboronic acid, XPhosPdG2, XPhos, and K₂CO₃.

  • Add the degassed ethanol/water solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 135 °C for 40 minutes with stirring.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-arylated pyrazolo[1,5-a]pyrimidine.[2]

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. While specific examples with detailed protocols for pyrazolo[1,5-a]pyrimidines are not extensively documented in the reviewed literature, a general protocol for related heterocyclic systems can be adapted. This reaction is valuable for introducing vinyl substituents onto the pyrazolo[1,5-a]pyrimidine core.

Data Presentation: Heck Reaction (Generalized)
EntryHalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Bromopyrazolo[1,5-a]pyrimidineStyrenePd(OAc)₂ (5)PPh₃ (10)Et₃N (2)DMF100-12012-24Variable
27-Chloropyrazolo[1,5-a]pyrimidinen-Butyl acrylatePd(OAc)₂ (5)P(o-tolyl)₃ (10)K₂CO₃ (2)DMA120-14012-24Variable

Note: The conditions and yields are illustrative and will require optimization for specific pyrazolo[1,5-a]pyrimidine substrates.

Experimental Protocol: Heck Reaction (Generalized)

Materials:

  • Halogenated pyrazolo[1,5-a]pyrimidine (e.g., 3-bromo or 7-chloro derivative) (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (10 mol%)

  • Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃)) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or DMA)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyrazolo[1,5-a]pyrimidine, palladium(II) acetate, and the phosphine ligand.

  • Add the anhydrous, degassed solvent, followed by the base and the alkene.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-140 °C) with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-substituted pyrazolo[1,5-a]pyrimidines, which are valuable intermediates for further transformations or as final products with potential biological activity.

Data Presentation: Sonogashira Coupling of Halogenated Pyrazolo[1,5-a]pyrimidines (Representative Conditions)
EntryHalideAlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
17-Iodo-pyrazolo[1,5-a]pyrimidinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF2512High
23-Bromo-pyrazolo[1,5-a]pyrimidine1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)DIPEATHF608Good
35-Chloro-pyrazolo[1,5-a]pyrimidineTrimethylsilylacetylenePd₂(dba)₃ (2)CuI (4)Cs₂CO₃Dioxane8016Moderate

Note: These conditions are based on general protocols for Sonogashira couplings of related heterocycles and may require optimization.

Experimental Protocol: Sonogashira Coupling

Materials:

  • Halogenated pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Schlenk flask or sealed tube

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated pyrazolo[1,5-a]pyrimidine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) for the required time (8-16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate. This reaction is particularly useful for the synthesis of amino-substituted pyrazolo[1,5-a]pyrimidines, which are common motifs in biologically active molecules.

Data Presentation: Buchwald-Hartwig Amination of 5-Chloro-pyrazolo[1,5-a]pyrimidine Derivatives
EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1001293
2BenzimidazolePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene110 (MW)0.534-93
3PyrrolidineCuI (5)N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (10)K₂CO₃ (2)DEG80 (MW)160-93

Note: Entry 3 describes a related copper-catalyzed Ullmann-type amination, which is a common alternative to the Buchwald-Hartwig reaction for C-N bond formation.[4] Data for entries 1 and 2 are representative of Buchwald-Hartwig conditions used in the synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Chloro-pyrazolo[1,5-a]pyrimidine (e.g., 5-chloro derivative) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Ligand (e.g., Xantphos, BINAP) (4 mol%)

  • Base (e.g., cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu)) (1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Schlenk tube or microwave reactor vial

Procedure:

  • In a glovebox or under an inert atmosphere, add the chloro-pyrazolo[1,5-a]pyrimidine, palladium precatalyst, ligand, and base to a Schlenk tube or microwave vial.

  • Add the anhydrous, degassed solvent and then the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring, either conventionally or in a microwave reactor.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate. While less common than the Suzuki coupling due to the toxicity of tin reagents, it offers a valuable alternative, particularly when the corresponding boronic acids are unstable or difficult to prepare. Specific protocols for the Stille coupling of pyrazolo[1,5-a]pyrimidines are not well-documented in the searched literature; therefore, a general protocol is provided.

Data Presentation: Stille Coupling (Generalized)
EntryHalideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
13-Iodo-pyrazolo[1,5-a]pyrimidineTributyl(vinyl)tinPd(PPh₃)₄ (5)--Toluene11012Variable
27-Bromo-pyrazolo[1,5-a]pyrimidineTributyl(phenyl)tinPdCl₂(PPh₃)₂ (5)-CuI (10)DMF10016Variable

Note: The conditions and yields are illustrative and will require optimization for specific pyrazolo[1,5-a]pyrimidine substrates.

Experimental Protocol: Stille Coupling (Generalized)

Materials:

  • Halogenated pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)tin or tributyl(phenyl)tin) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or DMF)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halogenated pyrazolo[1,5-a]pyrimidine and the palladium catalyst.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of potassium fluoride (to precipitate tin salts).

  • Stir the mixture for 1-2 hours, then filter through a pad of celite.

  • Extract the filtrate with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, from setup to product isolation.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Pyrazolo[1,5-a]pyrimidine-Halide - Coupling Partner - Catalyst & Ligand - Base Setup Combine Reagents in Inert Atmosphere Vessel Reagents->Setup Solvent Prepare Anhydrous, Degassed Solvent Solvent->Setup Heating Heat and Stir (Conventional or Microwave) Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Characterized Product Purification->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion

The palladium-catalyzed cross-coupling reactions outlined in these notes represent a powerful and versatile synthetic platform for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. By leveraging these methodologies, researchers can efficiently generate diverse libraries of novel compounds for evaluation in drug discovery programs. The provided protocols offer a solid starting point for the synthesis of a wide range of substituted pyrazolo[1,5-a]pyrimidines, though optimization for specific substrates is often necessary to achieve optimal results.

References

Application Note: A Scalable Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitor anagliptin.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.[3][4] The increasing demand for drugs containing this moiety necessitates the development of a robust and scalable synthetic process. This application note details a multi-step, large-scale synthesis of this compound, designed for efficiency and high yield. The protocol is intended for researchers, scientists, and professionals in drug development and process chemistry.

Overall Reaction Scheme

The synthesis proceeds through a three-stage process, beginning with the condensation of 5-amino-3-methylpyrazole with diethyl malonate, followed by chlorination, and culminating in a formylation and subsequent oxidation to yield the target carboxylic acid.

Experimental Protocols

Stage 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This stage involves the condensation of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base.

Materials:

  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium ethoxide (EtONa)

  • Ethanol (EtOH)

Procedure:

  • To a solution of sodium ethoxide in ethanol, add 5-amino-3-methylpyrazole.

  • Add diethyl malonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with a suitable acid to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[5]

Stage 2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

The diol from Stage 1 is converted to the dichloro derivative using a chlorinating agent.

Materials:

  • 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully add 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for 24 hours.[5]

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[5]

Stage 3: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde

This stage is a hypothetical step to form the aldehyde precursor necessary for the final oxidation. A Vilsmeier-Haack formylation is a plausible method.

Materials:

  • 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

Procedure:

  • Cool a solution of DMF in DCM to 0°C.

  • Slowly add POCl₃ to the solution to form the Vilsmeier reagent.

  • Add a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in DCM to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde.

Stage 4: Synthesis of this compound

The final step is the oxidation of the aldehyde to the carboxylic acid.

Materials:

  • 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde in water.[6]

  • Add 30% hydrogen peroxide and sodium chlorite to the suspension.[6]

  • Heat the reaction mixture to 50°C for 1 hour.[6]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[6]

  • Cool the mixture to 20°C.[6]

  • Adjust the pH of the solution to 2-3 with hydrochloric acid to precipitate the product.[6]

  • Filter the solid and recrystallize from ethanol to obtain pure this compound.[6]

Data Presentation

StageProductStarting MaterialReagentsYield (%)Purity (%)
12-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol5-Amino-3-methylpyrazoleDiethyl malonate, EtONa89>95
25,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃61>95
32-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidineDMF, POCl₃(Not Reported)>95
4This compound2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehydeNaClO₂, H₂O₂76.7>97

Visualizations

Synthetic Workflow

Synthesis_Workflow A 5-Amino-3-methylpyrazole + Diethyl malonate B 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->B EtONa, EtOH, Reflux C 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine B->C POCl3, Reflux D 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde C->D DMF, POCl3 E This compound D->E NaClO2, H2O2

Caption: Synthetic pathway for this compound.

Logical Relationship of Synthesis Stages

Logical_Relationship Start Starting Materials Stage1 Stage 1: Condensation Start->Stage1 Intermediate1 Diol Intermediate Stage1->Intermediate1 Stage2 Stage 2: Chlorination Intermediate1->Stage2 Intermediate2 Dichloro Intermediate Stage2->Intermediate2 Stage3 Stage 3: Formylation Intermediate2->Stage3 Intermediate3 Aldehyde Intermediate Stage3->Intermediate3 Stage4 Stage 4: Oxidation Intermediate3->Stage4 Final Final Product Stage4->Final

Caption: Logical flow of the multi-stage synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions.

Question: My compound will not dissolve in the hot recrystallization solvent. What should I do?

Answer:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may be unsuitable. If a significant amount of solvent has been added and the compound remains insoluble even at boiling, it is best to remove the solvent and try a different one. Ethanol has been shown to be an effective solvent for this compound.[1]

  • Insoluble Impurities: If a small amount of solid material remains undissolved even after adding a substantial amount of hot solvent, these are likely insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.

Question: No crystals are forming upon cooling. What is the problem?

Answer: This is a common issue that can arise from several factors:

  • Too Much Solvent: The most frequent reason for no crystal formation is the use of an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[2] To address this, reheat the solution and evaporate some of the solvent to concentrate the solution. Then, allow it to cool again.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for nucleation.[2][3]

    • Add a seed crystal of pure this compound. A tiny crystal can act as a template for crystal growth.[3]

  • Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Question: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is highly impure.[2]

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the compound remains in solution at a slightly lower temperature. Then, cool the solution very slowly.

  • Change Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary.

Question: The yield of my recrystallized product is very low. What are the possible reasons?

Answer: A low yield can be disappointing but is often correctable:

  • Excessive Solvent: As mentioned, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[2][3]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper or funnel, leading to loss. Ensure the funnel is pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[3] Always use a minimal amount of ice-cold solvent for washing.

  • Inherent Solubility: Some product will always remain dissolved in the mother liquor, as its solubility is not zero even at low temperatures.[3]

Question: The purified product is still colored. How can I remove colored impurities?

Answer: If your product is expected to be a white or off-white solid but retains a colored tint after recrystallization, you can use activated carbon.

  • Add Activated Carbon: After dissolving the crude product in the hot solvent, add a small amount of activated carbon to the solution and boil for a few minutes. The colored impurities will adsorb to the surface of the carbon.

  • Hot Filtration: Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available literature, ethanol is a suitable solvent for the recrystallization of this compound, yielding a white solid.[1] Isopropanol has been used for the crystallization of the methyl ester derivative and could also be a viable option for the carboxylic acid.[4] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: Can I use water to recrystallize this compound?

A2: A procedure involving precipitation from an aqueous solution by adjusting the pH has been described.[1] This suggests that the sodium salt of the carboxylic acid is water-soluble, while the protonated form has low water solubility. Therefore, a purification strategy could involve dissolving the crude material in an aqueous base, filtering to remove insoluble impurities, and then re-precipitating the pure acid by adding acid.

Q3: How can I assess the purity of my recrystallized product?

A3: The purity of your recrystallized this compound can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities typically broaden and depress the melting point range.

  • Chromatographic Techniques: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a detailed methodology for the recrystallization of this compound using ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Quantitative Data Summary

While specific solubility data for this compound is not extensively available in the literature, the following table provides an estimated guide based on its structure as a heterocyclic carboxylic acid and known successful recrystallization solvents.

SolventSolubility at Room TemperatureSolubility at Boiling PointExpected Purity ImprovementTypical Yield Range
EthanolLowHighGood to Excellent70-85%[1]
IsopropanolLowHighGood70-80%
WaterVery Low (as acid)Low (as acid)pH-dependentVariable
AcetoneModerateHighFair to Good60-75%
Ethyl AcetateLowModerateFair50-70%

Note: This data is an estimation and the optimal conditions should be determined experimentally.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Recrystallization Workflow start Start Recrystallization dissolve Dissolve crude solid in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? crystals_form->oiling_out No collect_crystals Collect and wash crystals crystals_form->collect_crystals Yes too_much_solvent Too much solvent? oiling_out->too_much_solvent No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes check_yield Check yield collect_crystals->check_yield low_yield Yield low? check_yield->low_yield check_purity Check purity low_yield->check_purity No check_mother_liquor Check mother liquor for dissolved product low_yield->check_mother_liquor Yes impure Still impure? check_purity->impure end_success Pure Product impure->end_success No decolorize Use activated carbon and re-recrystallize impure->decolorize Yes (colored) end_fail Re-evaluate process add_more_solvent Add more hot solvent hot_filtration Perform hot filtration for insoluble impurities evaporate_solvent Reheat and evaporate some solvent too_much_solvent->evaporate_solvent Yes induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal too_much_solvent->induce_crystallization No evaporate_solvent->cool induce_crystallization->cool reheat_add_solvent->cool check_mother_liquor->end_fail decolorize->start

Caption: A flowchart for troubleshooting common recrystallization problems.

References

optimization of reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidines.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Question: I am getting a low yield in my pyrazolo[1,5-a]pyrimidine synthesis. What are the possible causes and how can I improve it?

Answer:

Low yields in pyrazolo[1,5-a]pyrimidine synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst all play a crucial role.

    • Temperature: Some reactions require heating to proceed efficiently. For instance, microwave-assisted synthesis can significantly improve yields and reduce reaction times.[1][2] A study by Daniels et al. showed that a microwave-assisted protocol for the cyclocondensation of 5-aminopyrazole with 2-arylmalondialdehydes at 170 °C for 10 minutes resulted in yields greater than 80%, a significant improvement over conventional heating which gave 40-60% yields.

    • Catalyst: The choice between acidic and basic catalysts can be critical. Condensation of 5-aminopyrazoles with β-dicarbonyl compounds often proceeds under acidic (e.g., glacial acetic acid, H₂SO₄) or basic (e.g., sodium ethoxide, piperidine) conditions.[1] The optimal catalyst often depends on the specific substrates. For example, the reaction of 5-aminopyrazoles with chalcones in DMF with catalytic amounts of KOH has been shown to give good to excellent yields.

    • Solvent: The choice of solvent can influence reactant solubility and reaction rates. Common solvents include ethanol, acetic acid, and DMF.

  • Poor Reactivity of Starting Materials:

    • 5-Aminopyrazoles: Electron-withdrawing groups on the aminopyrazole ring can decrease its nucleophilicity, leading to lower reactivity.

    • β-Dicarbonyl Compounds: Steric hindrance or lower electrophilicity of the carbonyl groups in the β-dicarbonyl compound can slow down the reaction.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of regioisomers or acyclic intermediates.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Catalyst, Solvent) start->check_conditions check_reagents Assess Starting Material Reactivity start->check_reagents check_side_products Analyze for Side Products (TLC, LC-MS, NMR) start->check_side_products optimize_temp Optimize Temperature (e.g., Increase or use Microwave) check_conditions->optimize_temp Sub-optimal temperature? optimize_catalyst Screen Catalysts (Acidic vs. Basic) check_conditions->optimize_catalyst Ineffective catalyst? optimize_solvent Test Different Solvents check_conditions->optimize_solvent Poor solvent choice? solution Improved Yield optimize_temp->solution optimize_catalyst->solution optimize_solvent->solution modify_aminopyrazole Modify Aminopyrazole Substituents check_reagents->modify_aminopyrazole Low nucleophilicity? activate_dicarbonyl Use a more reactive β-dicarbonyl equivalent check_reagents->activate_dicarbonyl Low electrophilicity? modify_aminopyrazole->solution activate_dicarbonyl->solution adjust_stoichiometry Adjust Reactant Stoichiometry check_side_products->adjust_stoichiometry Side reactions detected? purification_issue Optimize Purification Method check_side_products->purification_issue Complex mixture? adjust_stoichiometry->solution purification_issue->solution

Caption: Troubleshooting workflow for addressing low reaction yields.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the pyrazolo[1,5-a]pyrimidine synthesis?

Answer:

The formation of regioisomers is a common challenge, particularly when using unsymmetrical β-dicarbonyl compounds. The regioselectivity is determined by which carbonyl group of the β-dicarbonyl compound is preferentially attacked by the exocyclic amino group of the 5-aminopyrazole.

  • Control through β-Dicarbonyl Structure: The electronic and steric properties of the substituents on the β-dicarbonyl compound are the primary factors influencing regioselectivity. A study by Portilla et al. demonstrated that the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone resulted in the regioselective formation of specific cyclopentapyrazolo[1,5-a]pyrimidines.[1]

  • Reaction Conditions: While the substrate structure is often the dominant factor, reaction conditions can sometimes influence the regiochemical outcome. It is advisable to screen different solvents and catalysts to see if the isomeric ratio can be improved.

  • Use of Symmetrical Reagents: The most straightforward way to avoid regioisomers is to use symmetrical β-dicarbonyl compounds.

Logical Diagram for Regioselectivity Control:

regioselectivity_control start Mixture of Regioisomers analyze_reagents Analyze β-Dicarbonyl Compound start->analyze_reagents unsymmetrical Unsymmetrical β-Dicarbonyl analyze_reagents->unsymmetrical symmetrical Symmetrical β-Dicarbonyl analyze_reagents->symmetrical modify_dicarbonyl Modify Substituents on β-Dicarbonyl unsymmetrical->modify_dicarbonyl Control through electronics/sterics use_symmetrical Use a Symmetrical β-Dicarbonyl unsymmetrical->use_symmetrical To avoid the issue screen_conditions Screen Reaction Conditions (Solvent, Catalyst, Temperature) unsymmetrical->screen_conditions To influence the ratio solution Single Regioisomer modify_dicarbonyl->solution use_symmetrical->solution screen_conditions->solution

Caption: Decision diagram for controlling regioselectivity.

Issue 3: Difficulty with Product Purification

Question: I am having trouble purifying my pyrazolo[1,5-a]pyrimidine product. What are some effective purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, side products, or regioisomers.

  • Chromatography: Silica gel column chromatography is the most common method for purifying pyrazolo[1,5-a]pyrimidines. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate, is often effective.

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be a highly effective method for obtaining pure material. The choice of solvent is critical and may require some screening.

  • Microwave-Assisted Synthesis: In some cases, microwave-assisted synthesis can lead to cleaner reactions with fewer byproducts, simplifying the purification process.[1]

  • Reaction Work-up: A thorough aqueous work-up to remove acidic or basic catalysts and water-soluble impurities before chromatography is essential.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to pyrazolo[1,5-a]pyrimidines?

A1: The most widely adopted approach is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent.[1] This method is versatile and allows for the introduction of a wide range of substituents.

Q2: Can I use microwave irradiation for this synthesis?

A2: Yes, microwave-assisted synthesis is a well-established and efficient method for preparing pyrazolo[1,5-a]pyrimidines. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[1][2]

Q3: What are some common side products in this synthesis?

A3: Besides regioisomers, acyclic intermediates resulting from the initial condensation without subsequent cyclization can be observed. Dimerization or other self-condensation products of the starting materials can also occur under certain conditions.

Q4: How can I introduce substituents at specific positions of the pyrazolo[1,5-a]pyrimidine core?

A4: The substitution pattern is primarily determined by the choice of the 5-aminopyrazole and the β-dicarbonyl compound. For instance, the substituents on the pyrazole ring will be incorporated into the final product, and the substituents on the β-dicarbonyl compound will determine the substitution on the pyrimidine ring.[1] Post-synthesis functionalization is also a common strategy.

Q5: Are there any "green" synthesis approaches for pyrazolo[1,5-a]pyrimidines?

A5: Yes, green chemistry approaches are being developed. These include the use of microwave-assisted synthesis to reduce energy consumption and reaction times, as well as the development of one-pot, multi-component reactions to minimize waste.[1]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

5-Aminopyrazole Derivativeβ-Dicarbonyl/EquivalentCatalyst/ConditionsSolventTimeYield (%)Reference
5-Amino-3-aryl-1H-pyrazole-4-carbonitriles1,3-Diketones or keto estersH₂SO₄Acetic Acid-Good to Excellent[1]
5-Aminopyrazole2-ArylmalondialdehydesAcidic conditions--40-60
5-Aminopyrazole2-ArylmalondialdehydesMicrowave, 170 °C-10 min>80
3-Substituted-5-amino-1H-pyrazoles2-Acetylcyclopentanone---Good[1]
5-AminopyrazolesChalconesKOHDMF-Good to Excellent
5-AminopyrazoleDiethyl ethoxymethylenemalonateRefluxAcetic Acid10 hGood

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Mixture: In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq.) and the β-dicarbonyl compound (1.0-1.2 eq.) in a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Catalyst Addition: Add a catalytic amount of an appropriate acid (e.g., a few drops of concentrated H₂SO₄) or base (e.g., a catalytic amount of piperidine).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-water and collect the precipitate by filtration. The crude product can also be extracted with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol is adapted from a general procedure for microwave-assisted organic synthesis.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1.0 eq.), the β-dicarbonyl equivalent (e.g., 2-arylmalondialdehyde, 1.0 eq.), and a suitable solvent (if not a solvent-free reaction).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 170 °C) for a specified time (e.g., 10-20 minutes).

  • Work-up and Purification: After cooling, the product can be isolated and purified as described in Protocol 1.

Visualizations

Experimental Workflow: General Synthesis

general_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification aminopyrazole 5-Aminopyrazole mixing Mixing in Solvent with Catalyst aminopyrazole->mixing dicarbonyl β-Dicarbonyl Compound dicarbonyl->mixing heating Heating (Conventional or Microwave) mixing->heating workup Aqueous Work-up heating->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pyrazolo[1,5-a]pyrimidine purification->product

Caption: A typical experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

References

Technical Support Center: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Two primary methods for the synthesis of this compound are hydrolysis of its corresponding amide or ester and the oxidation of 2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde. A newer method involves the cyclization of 3-amino-5-methylpyrazole with (2E)-3-(dimethylamino)-2-formylacrylonitrile followed by hydrolysis.[1]

Q2: What are the key applications of this compound?

A2: This compound is a crucial building block in medicinal chemistry.[2] It is notably used as a key intermediate in the synthesis of Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes.[3][4][5]

Q3: What are the general storage recommendations for this compound?

A3: this compound should be stored in a dry, sealed container at room temperature.[6]

Troubleshooting Guides

Synthesis of this compound

This section addresses common issues encountered during the synthesis of the title compound.

Issue 1.1: Low yield during hydrolysis of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide or its esters.

  • Question: My hydrolysis reaction of the corresponding amide/ester to this compound is resulting in a low yield. What are the possible causes and how can I improve it?

  • Answer: Low yields in the hydrolysis of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide or its esters can stem from incomplete reaction or difficulties in product isolation.

    Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, you can cautiously increase the reaction temperature or extend the reaction time.

    • Base Concentration: For base-catalyzed hydrolysis, ensure the concentration of the base (e.g., NaOH) is sufficient to drive the reaction to completion.

    • Acidification: During workup, ensure the pH is sufficiently acidic to fully precipitate the carboxylic acid product. A pH of 2 to 3 is often recommended.[7] Add the acid slowly and monitor the pH.

    • Extraction: If the product has some solubility in the aqueous phase, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.

ParameterRecommended RangeNotes
Reaction Temperature Room Temperature to 70 °CHigher temperatures can accelerate the reaction but may also lead to degradation.
Reaction Time 1 to 4 hoursMonitor by TLC to determine the optimal time.
pH for Precipitation 2 - 3Crucial for maximizing the precipitation of the carboxylic acid.

Experimental Protocol: Hydrolysis of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

  • Dissolve 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide in ethanol.

  • Add a 5 N sodium hydroxide solution.

  • Stir the reaction mixture at 70 °C for 1 hour, monitoring by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Wash the aqueous mixture with ethyl acetate to remove any non-polar impurities.

  • Separate the aqueous phase and cool it in an ice bath.

  • Slowly add 2 N hydrochloric acid dropwise until the pH reaches 2-3, leading to the precipitation of a white solid.

  • Collect the precipitate by filtration.

  • Wash the solid sequentially with water and hexane.

  • Dry the resulting crystals under reduced pressure to obtain this compound.[7]

Workflow for Troubleshooting Low Yield in Hydrolysis

G start Low Yield in Hydrolysis check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Present complete Reaction Complete check_completion->complete No Starting Material increase_params Increase Temperature/Time incomplete->increase_params check_workup Review Workup Procedure complete->check_workup increase_params->check_completion check_ph Check pH of Precipitation check_workup->check_ph ph_ok pH is 2-3 check_ph->ph_ok Correct ph_high pH > 3 check_ph->ph_high Incorrect extraction Optimize Extraction ph_ok->extraction adjust_ph Adjust pH to 2-3 ph_high->adjust_ph adjust_ph->extraction end_node Improved Yield extraction->end_node

Caption: Troubleshooting workflow for low hydrolysis yield.

Amide Coupling Reactions

This section provides guidance on troubleshooting amide bond formation using this compound.

Issue 2.1: Low yield or no product in amide coupling reactions.

  • Question: I am attempting to couple this compound with an amine using a standard coupling agent (e.g., EDCI/HOBt or HATU), but I am getting a low yield or no desired product. What could be the issue?

  • Answer: Low yields in amide coupling reactions with this substrate can be attributed to several factors, including inefficient activation of the carboxylic acid, side reactions, or poor nucleophilicity of the amine. The electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring system can affect the reactivity of the carboxylic acid.

    Troubleshooting Steps:

    • Choice of Coupling Agent: For electron-deficient carboxylic acids, more potent activating agents may be required. If EDCI/HOBt is giving poor results, consider switching to HATU, HBTU, or PyBOP, which are known to be more efficient for challenging couplings.

    • Reaction Conditions:

      • Solvent: A polar aprotic solvent like DMF or NMP is generally preferred for amide coupling reactions.

      • Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial. Ensure the base is fresh and dry.

      • Temperature: While many couplings proceed at room temperature, cooling the reaction to 0 °C before adding the coupling agent can sometimes minimize side reactions.

    • Purity of Reagents: Ensure all reagents (carboxylic acid, amine, coupling agent, base, and solvent) are pure and anhydrous. Water can hydrolyze the activated intermediate, leading to low yields.

    • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling agent and base for a short period (15-30 minutes) before adding the amine. This can minimize side reactions involving the amine.

Coupling AgentBaseSolventTemperatureNotes
EDCI/HOBt DIPEA, TEADMF, DCM0 °C to RTA standard choice, but may be less effective for this substrate.
HATU DIPEA, TEADMF, NMP0 °C to RTHighly efficient, often the reagent of choice for difficult couplings.
HBTU DIPEA, TEADMF0 °C to RTAnother effective uronium-based coupling agent.
PyBOP DIPEA, TEADMF, DCM0 °C to RTA phosphonium-based reagent, good for reducing racemization.

Issue 2.2: Formation of unexpected side products.

  • Question: I am observing unexpected peaks in my LC-MS/HPLC analysis of the reaction mixture. What could these side products be?

  • Answer: Several side products can form during amide coupling reactions.

    Potential Side Products and Solutions:

    • N-acylurea: This can form when using carbodiimide coupling agents like EDCI. The activated O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is unreactive towards the amine.

      • Solution: Adding an auxiliary nucleophile like HOBt or HOAt can trap the O-acylisourea to form a more reactive active ester, minimizing N-acylurea formation.

    • Guanidinylation of the Amine: When using uronium-based coupling agents like HATU in excess, the amine can react with the coupling agent itself, leading to a guanidinium-capped amine that is unreactive.

      • Solution: Use a stoichiometry of approximately 1:1:1.1 for the carboxylic acid, amine, and coupling agent. Pre-activating the acid before adding the amine can also mitigate this.

    • Decarboxylation: While less common under standard coupling conditions, prolonged heating or harsh basic conditions could potentially lead to decarboxylation of the starting carboxylic acid.

      • Solution: Use mild reaction conditions and avoid excessive heating.

Experimental Protocol: Amide Coupling using HATU

  • Dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq.) dropwise and stir the mixture for 15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine (1.05 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amide Coupling Troubleshooting Logic

G start Low Yield in Amide Coupling check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents reagents_bad Impure/Wet Reagents check_reagents->reagents_bad reagents_ok Reagents OK check_reagents->reagents_ok purify_dry Purify/Dry Reagents reagents_bad->purify_dry purify_dry->start check_coupling_agent Evaluate Coupling Agent reagents_ok->check_coupling_agent edci_hobt Using EDCI/HOBt check_coupling_agent->edci_hobt hatu_hbtu Using HATU/HBTU check_coupling_agent->hatu_hbtu switch_to_hatu Switch to HATU/HBTU edci_hobt->switch_to_hatu optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp) hatu_hbtu->optimize_conditions switch_to_hatu->optimize_conditions check_stoichiometry Check Stoichiometry optimize_conditions->check_stoichiometry incorrect_stoich Incorrect Stoichiometry check_stoichiometry->incorrect_stoich stoich_ok Stoichiometry OK check_stoichiometry->stoich_ok adjust_stoich Adjust Stoichiometry incorrect_stoich->adjust_stoich adjust_stoich->start pre_activate Try Pre-activation stoich_ok->pre_activate end_node Improved Yield pre_activate->end_node

Caption: Troubleshooting logic for amide coupling reactions.

Esterification Reactions

This section covers potential issues during the esterification of this compound.

Issue 3.1: Incomplete Fischer Esterification.

  • Question: I am trying to perform a Fischer esterification with an alcohol and an acid catalyst, but the reaction is very slow or does not go to completion. Why is this happening?

  • Answer: Fischer esterification is an equilibrium-controlled process. The electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine ring may also slightly deactivate the carbonyl group towards nucleophilic attack compared to a simple benzoic acid.

    Troubleshooting Steps:

    • Driving the Equilibrium: The reaction produces water as a byproduct. To drive the equilibrium towards the ester product, you can:

      • Use a large excess of the alcohol, which can also serve as the solvent.

      • Remove water as it is formed, for example, by using a Dean-Stark apparatus.

    • Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄, TsOH) is used.

    • Temperature: Heating the reaction mixture to reflux is typically necessary to achieve a reasonable reaction rate.

    • Alternative Methods: If Fischer esterification is not effective, consider converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. This is a non-equilibrium process and often gives higher yields.

Fischer Esterification Pathway

G cluster_0 Fischer Esterification RCOOH Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ H_plus H+ Protonated_RCOOH->RCOOH - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ROH ROH Alcohol Tetrahedral_Intermediate->Protonated_RCOOH - ROH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Protonated_Ester->Tetrahedral_Intermediate + H2O Ester Ester Protonated_Ester->Ester - H+ Ester->Protonated_Ester + H+ H2O Water

Caption: The equilibrium pathway of Fischer esterification.

Purification Challenges

Issue 4.1: Difficulty in purifying the final product.

  • Question: My final product (amide or ester derivative) is difficult to purify by column chromatography or recrystallization. What strategies can I use?

  • Answer: Pyrazolopyrimidine derivatives can sometimes be challenging to purify due to their polarity and potential for co-eluting byproducts.

    Troubleshooting Steps:

    • Column Chromatography:

      • Stationary Phase: While silica gel is standard, if your compound is very polar, consider using alumina (basic or neutral) or reverse-phase silica gel (C18).

      • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent and gradually increase the polarity. For polar compounds, a solvent system like DCM/Methanol or Ethyl Acetate/Methanol might be necessary. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce tailing for basic compounds.

    • Recrystallization: Experiment with a variety of solvent systems. Good solvent pairs for recrystallization often consist of a solvent in which the compound is soluble when hot and another in which it is insoluble when cold (e.g., Ethanol/Water, DCM/Hexane, Ethyl Acetate/Heptane).

    • Work-up Procedure: A thorough aqueous work-up is crucial to remove catalysts (e.g., HOBt), bases (e.g., DIPEA), and water-soluble byproducts (e.g., tetramethylurea from HATU) before attempting purification. This can significantly simplify the subsequent purification steps.

References

Technical Support Center: Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the functionalization of the pyrazolo[1,5-a]pyrimidine core?

A1: The primary challenges in the functionalization of the pyrazolo[1,5-a]pyrimidine core revolve around controlling regioselectivity, achieving high yields, and ensuring functional group tolerance. The pyrazole and pyrimidine rings within the fused system exhibit different electronic properties, leading to preferential reactivity at certain positions. Key challenges include:

  • Regioselectivity in Electrophilic Substitution: Electrophilic attack often occurs at the C3 position due to the high electron density of the pyrazole ring. However, reactions at other positions, such as C7, are also possible, sometimes leading to mixtures of isomers.[1][2]

  • C-H Functionalization: Direct C-H activation is a powerful tool, but controlling which C-H bond is functionalized (e.g., C3 vs. C7) can be difficult and often requires careful selection of catalysts, ligands, and directing groups.[1][3]

  • Metal-Catalyzed Cross-Coupling: While effective, these reactions can be sensitive to the choice of catalyst, ligands, base, and solvent. Poorly optimized conditions can lead to low yields, side reactions, or catalyst deactivation.

  • Harsh Reaction Conditions: Some traditional functionalization methods require harsh conditions (e.g., strong acids or high temperatures), which may not be compatible with sensitive functional groups on the starting material.

Q2: How can I control the regioselectivity of electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core?

A2: Controlling regioselectivity is a critical aspect of functionalizing the pyrazolo[1,5-a]pyrimidine scaffold. Here are some strategies:

  • Steric Hindrance: Introducing bulky substituents on the core can sterically hinder certain positions, directing the electrophile to less hindered sites.

  • Electronic Effects: The electronic nature of existing substituents can influence the position of subsequent electrophilic attack. Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate them.

  • Choice of Reagents and Conditions: The choice of electrophile and reaction conditions can significantly impact regioselectivity. For example, in halogenation reactions, using reagents like N-iodosuccinimide (NIS) or employing hypervalent iodine(III) reagents can provide high regioselectivity for the C3 position.[2]

  • Protecting Groups: In some cases, a protecting group can be used to temporarily block a more reactive position, allowing functionalization at a less reactive site.

Q3: What are the key considerations for successful metal-catalyzed cross-coupling reactions on a pyrazolo[1,5-a]pyrimidine core?

A3: Success in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on the pyrazolo[1,5-a]pyrimidine core depends on several factors:

  • Catalyst and Ligand Selection: The choice of the palladium or copper catalyst and the corresponding ligand is crucial. For example, in Suzuki-Miyaura couplings of 3-bromopyrazolo[1,5-a]pyrimidines, using a combination of a palladium catalyst and a bulky, electron-rich phosphine ligand can improve yields and prevent side reactions like debromination.[4][5][6]

  • Base and Solvent: The base and solvent system must be carefully chosen to be compatible with the substrates and the catalyst system. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), while common solvents include dioxane, toluene, and DMF.

  • Reaction Temperature and Time: Optimization of temperature and reaction time is essential. Microwave-assisted synthesis can often significantly reduce reaction times and improve yields.[4][5][6][7][8]

  • Substrate Purity: The purity of the starting materials, particularly the halogenated pyrazolo[1,5-a]pyrimidine and the boronic acid/ester (in Suzuki coupling), is critical for a successful reaction.

Troubleshooting Guides

Problem 1: Low yield in Suzuki-Miyaura cross-coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidine.
Possible Cause Suggested Solution
Debromination of starting material Use a less polar solvent. Employ a bulkier and more electron-rich phosphine ligand (e.g., XPhos, SPhos) to promote reductive elimination over side reactions.[5]
Catalyst deactivation Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Consider using a more robust palladium precatalyst (e.g., a G2 or G3 precatalyst).
Poor solubility of reactants Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water). Increase the reaction temperature, potentially using microwave irradiation.[7][8]
Inefficient transmetalation Use a stronger base (e.g., K₃PO₄ instead of K₂CO₃). Ensure the boronic acid is of high quality and not decomposed.
Problem 2: Mixture of C3 and C7 isomers in a direct C-H arylation reaction.
Possible Cause Suggested Solution
Lack of regioselectivity in the C-H activation step Introduce a directing group at a position adjacent to the desired C-H bond to be functionalized. Screen different transition metal catalysts (e.g., Palladium, Rhodium) and ligands, as they can exhibit different regioselectivities.[1][9]
Steric and electronic properties of the substrate and coupling partner are not sufficiently differentiating Modify the substituents on the pyrazolo[1,5-a]pyrimidine core or the aryl halide to enhance steric or electronic differences between the C3 and C7 positions.
Reaction conditions favor multiple pathways Optimize the reaction temperature and time. A lower temperature may favor the thermodynamically more stable product.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one[5]

This protocol describes a general procedure for the C3-arylation of a pyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • Arylboronic acid (1.5 equivalents)

  • XPhos Pd G2 (3 mol%)

  • XPhos (3 mol%)

  • K₃PO₄ (3 equivalents)

  • 1,4-Dioxane/H₂O (3:1 mixture)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equivalent), the arylboronic acid (1.5 equivalents), XPhos Pd G2 (3 mol%), XPhos (3 mol%), and K₃PO₄ (3 equivalents).

  • Add the 1,4-dioxane/H₂O (3:1) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 110 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary for Protocol 1:

Arylboronic AcidProduct Yield (%)
Phenylboronic acid85
4-Methoxyphenylboronic acid89
4-Chlorophenylboronic acid82
Thiophen-2-ylboronic acid75
Protocol 2: Palladium-Catalyzed Direct C-H Arylation at the C7 Position[10]

This protocol provides a general method for the direct arylation of the C7 position of a pyrazolo[1,5-a]pyrimidine.

Materials:

  • Pyrazolo[1,5-a]pyrimidine (3 equivalents)

  • Aryl chloride (1 equivalent)

  • Pd(OAc)₂ (10 mol%)

  • PCy₃·HBF₄ (20 mol%)

  • p-Xylene

  • Sealed reaction tube

Procedure:

  • In a sealed tube, combine the pyrazolo[1,5-a]pyrimidine (3 equivalents), aryl chloride (1 equivalent), Pd(OAc)₂ (10 mol%), and PCy₃·HBF₄ (20 mol%).

  • Add p-xylene as the solvent.

  • Seal the tube and heat the reaction mixture at 160 °C for 20 hours.

  • After cooling to room temperature, dilute the mixture with an appropriate solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the C7-arylated product.

Mandatory Visualizations

Signaling Pathway Diagrams

Pyrazolo[1,5-a]pyrimidine derivatives are known to be potent inhibitors of various protein kinases involved in cancer signaling pathways. Below are diagrams of key pathways that are often targeted.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation EGF EGF (Ligand) EGF->EGFR inhibitor_EGFR Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor_EGFR->EGFR

Caption: EGFR Signaling Pathway Inhibition.

BRAF_MEK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK inhibitor_BRAF_MEK Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor_BRAF_MEK->BRAF inhibitor_BRAF_MEK->MEK

Caption: B-Raf/MEK Signaling Pathway Inhibition.

Suzuki_Coupling_Workflow Start Start: 3-Bromo-pyrazolo[1,5-a]pyrimidine + Arylboronic acid Reaction_Setup Reaction Setup: - Pd Catalyst & Ligand - Base (K3PO4) - Dioxane/H2O Start->Reaction_Setup Microwave Microwave Irradiation (e.g., 110°C, 30 min) Reaction_Setup->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product End: 3-Aryl-pyrazolo[1,5-a]pyrimidine Purification->Product

References

Technical Support Center: Mitigating Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine inhibitors. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to off-target effects encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are pyrazolo[1,5-a]pyrimidine inhibitors and why are off-target effects a concern?

A1: Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have shown significant promise as potent inhibitors of various protein kinases, which are key regulators of cellular signaling.[1][2] Due to their structural resemblance to the adenine ring of ATP, they can effectively compete for the ATP-binding site of kinases.[3] However, the conserved nature of this binding site across the human kinome means that these inhibitors can sometimes bind to and inhibit unintended kinases, leading to off-target effects.[1] These off-target activities can result in misleading experimental data, cellular toxicity, and the development of drug resistance.[1]

Q2: My pyrazolo[1,5-a]pyrimidine inhibitor is showing a phenotype in a cell line that doesn't express the intended target kinase. What does this indicate?

A2: This is a strong indication of an off-target effect. The observed cellular response is likely due to the inhibitor acting on one or more other kinases present in that cell line. It is crucial to characterize the inhibitor's selectivity profile to identify these unintended targets.

Q3: I'm observing unexpected cellular phenotypes that are not typically associated with the inhibition of my primary target. How can I determine if these are off-target effects?

A3: Unforeseen phenotypes often point towards the modulation of alternative signaling pathways. A systematic approach is necessary to deconvolute on-target from off-target effects. This can involve a combination of kinome-wide selectivity profiling, cellular target engagement assays, and downstream signaling analysis.

Q4: My inhibitor is potent in biochemical assays but shows reduced efficacy or increased toxicity in cell-based assays. What could be the cause?

A4: This discrepancy is common and can be attributed to several factors. Poor cell permeability, active efflux by transporters, or rapid metabolism of the compound can lead to lower intracellular concentrations and reduced on-target activity. Conversely, off-target effects on essential cellular kinases can lead to cytotoxicity that masks the intended phenotypic outcome.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Effective Inhibitor Concentrations
Potential Cause Troubleshooting Steps Expected Outcome
Off-target kinase inhibition 1. Perform a broad kinase selectivity screen (e.g., using the ADP-Glo™ Kinase Assay) to identify unintended targets. 2. Test a structurally distinct inhibitor that targets the same primary kinase. 3. Lower the inhibitor concentration to a range where it is selective for the on-target kinase, if possible.Identification of specific off-target kinases responsible for toxicity. Confirmation of on-target toxicity if structurally different inhibitors produce the same effect.
hERG channel inhibition 1. Assess hERG liability using an automated patch-clamp assay. 2. If hERG inhibition is confirmed, consider structural modifications to the inhibitor. For pyrazolo[1,5-a]pyrimidines, removing a terminal basic moiety has been shown to mitigate hERG inhibition.[4]Reduced cardiotoxicity risk and a safer inhibitor profile.
Poor compound solubility 1. Verify the solubility of the inhibitor in your cell culture medium. 2. Always include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor.Prevention of compound precipitation and elimination of solvent-induced toxicity.
Issue 2: Inconsistent or Unexpected Experimental Results
Potential Cause Troubleshooting Steps Expected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., upregulation of parallel signaling cascades). 2. Consider using inhibitor combinations to block both the primary and compensatory pathways.A clearer understanding of the cellular response to inhibition and more consistent results.
Cell line-specific off-target effects 1. Test the inhibitor in multiple cell lines, including those that lack the primary target. 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of the primary target.Distinguishing between general off-target effects and those specific to a particular cellular context.
Variable IC50 values between experiments 1. Ensure consistent experimental conditions (e.g., ATP concentration, enzyme/substrate quality, incubation times). For ATP-competitive inhibitors, IC50 values are highly dependent on the ATP concentration.Improved reproducibility of experimental results.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of representative pyrazolo[1,5-a]pyrimidine inhibitors against their intended targets and a selection of off-targets.

Table 1: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitor

Kinase TargetIC50 (nM)Reference
Pim-1 (On-target) <10 [4]
Flt-350[4]
Pim-2>1000[4]

Table 2: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitor (Compound 6)

Kinase TargetIC50 (nM)Selectivity (fold vs PI3Kδ)Reference
PI3Kδ (On-target) 18 - [5]
PI3Kα142279[5]
PI3Kβ254701415[5]
PI3Kγ16902939[5]

Table 3: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine-based CDK Inhibitor (Compound 6t)

Kinase TargetIC50 (µM)Reference
CDK2 (On-target) 0.09 [6]
TRKA (Dual Target) 0.45 [6]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay

This protocol provides a general framework for assessing the selectivity of a pyrazolo[1,5-a]pyrimidine inhibitor against a panel of kinases.

1. Reagent Preparation:

  • Prepare 2.5X Kinase Buffer.

  • Reconstitute kinase and substrate stocks.

  • Prepare serial dilutions of the test inhibitor.

  • Prepare ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

2. Kinase Reaction:

  • Add 1 µL of the inhibitor dilution or vehicle to the wells of a 384-well plate.

  • Add 2 µL of the Kinase Working Stock to each well.

  • Add 2 µL of the ATP/Substrate Working Stock to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

4. Data Analysis:

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the vehicle control.

  • Determine IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

1. Cell Treatment and Heating:

  • Treat cultured cells with the pyrazolo[1,5-a]pyrimidine inhibitor or vehicle control.

  • Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

2. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.

  • Quantify the protein concentration in the soluble fraction.

3. Western Blot Analysis:

  • Perform SDS-PAGE and Western blotting on the soluble fractions using a primary antibody specific for the target kinase.

  • Quantify the band intensities at each temperature.

4. Data Analysis:

  • Plot the band intensities against the temperature to generate a melting curve. A shift in the melting curve for the inhibitor-treated cells compared to the vehicle-treated cells indicates target engagement.

Protocol 3: Western Blot for Downstream Signaling Analysis

This protocol is used to assess the phosphorylation status of downstream effectors of both on-target and potential off-target kinases.

1. Cell Lysis and Protein Quantification:

  • Treat cells with the inhibitor at various concentrations and time points.

  • Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with Tween 20). Note: Avoid using milk for phosphoprotein detection due to high background.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., p-Akt, p-ERK).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

4. Detection and Analysis:

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_0 On-Target Pathway (e.g., TRK Signaling) Ligand Neurotrophin Receptor TRK Receptor Ligand->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Receptor Inhibits Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Caption: On-target inhibition of a signaling pathway.

G cluster_1 Off-Target Pathway (e.g., VEGFR Signaling) OffTargetLigand VEGF OffTargetReceptor VEGFR OffTargetLigand->OffTargetReceptor OffTarget_PI3K PI3K OffTargetReceptor->OffTarget_PI3K OffTarget_RAS RAS OffTargetReceptor->OffTarget_RAS Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->OffTargetReceptor Off-target Inhibition OffTarget_Akt Akt OffTarget_PI3K->OffTarget_Akt OffTargetEffect Unintended Cellular Effects (e.g., Toxicity, Altered Proliferation) OffTarget_Akt->OffTargetEffect OffTarget_RAF RAF OffTarget_RAS->OffTarget_RAF OffTarget_MEK MEK OffTarget_RAF->OffTarget_MEK OffTarget_ERK ERK OffTarget_MEK->OffTarget_ERK OffTarget_ERK->OffTargetEffect

Caption: Off-target inhibition of an unintended signaling pathway.

G cluster_2 Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed CheckOnTarget Confirm On-Target Engagement (CETSA) Start->CheckOnTarget KinaseScreen Perform Kinome-wide Selectivity Screen CheckOnTarget->KinaseScreen Target Engaged OnTargetEffect Phenotype is Likely On-Target CheckOnTarget->OnTargetEffect Target Not Engaged (Re-evaluate inhibitor) DownstreamAnalysis Analyze Downstream Signaling of On- and Off-Targets (Western Blot) KinaseScreen->DownstreamAnalysis DownstreamAnalysis->OnTargetEffect Only On-target Pathway Modulated OffTargetEffect Phenotype is Likely Off-Target DownstreamAnalysis->OffTargetEffect Off-target Pathway Modulated RefineInhibitor Refine Inhibitor Structure or Select a More Selective Compound OffTargetEffect->RefineInhibitor

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Enhancing the Bioavailability of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the bioavailability of pyrazolo[1,5-a]pyrimidine compounds.

Troubleshooting Guides

This section addresses common challenges encountered during the development of pyrazolo[1,5-a]pyrimidine compounds, presented in a question-and-answer format.

Issue 1: Poor Aqueous Solubility

Question: My pyrazolo[1,5-a]pyrimidine compound exhibits low aqueous solubility, leading to inconsistent results in my in vitro assays and posing a significant challenge for oral formulation. What are the initial steps to address this?

Answer: Poor aqueous solubility is a common issue with heterocyclic compounds like pyrazolo[1,5-a]pyrimidines.[1] The initial approach should involve a combination of structural modification and formulation strategies.

Troubleshooting Steps:

  • Structural Modification:

    • Introduce Polar Functional Groups: Consider introducing polar, ionizable groups to the molecular structure. A successful strategy for a related pyrazolo-pyridone series involved adding a methylamine substitution to the pyrazole ring, which dramatically improved aqueous solubility.[2] This modification can decrease lipophilicity and disrupt crystal packing.[2][3]

    • Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents at various positions on the pyrazolo[1,5-a]pyrimidine core to understand their impact on solubility and biological activity.[4][5]

  • Formulation Strategies:

    • Salt Formation: For compounds with acidic or basic moieties, salt formation is an effective method to enhance solubility and dissolution rates.

    • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[6][7]

  • Solubility Assessment:

    • Quantitatively determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., phosphate-buffered saline at different pH values) and biorelevant media (e.g., FaSSIF, FeSSIF).

Issue 2: Low Permeability Across Biological Membranes

Question: My compound has adequate solubility, but it still shows low absorption in vivo. How can I determine if poor permeability is the issue and what can be done to improve it?

Answer: Low permeability across the intestinal epithelium is another major barrier to oral bioavailability. An initial assessment using in vitro models is recommended.

Troubleshooting Steps:

  • In Vitro Permeability Assessment:

    • Caco-2 Permeability Assay: This is the gold standard in vitro model for predicting human drug absorption.[8] It provides the apparent permeability coefficient (Papp), which indicates the rate of drug transport across the intestinal cell monolayer.

    • MDCK Permeability Assay: Madin-Darby Canine Kidney (MDCK) cells are another common cell line used for permeability screening.[9]

  • Structural Modifications to Enhance Permeability:

    • Lipophilicity Optimization: There is often a trade-off between solubility and permeability. While high lipophilicity can enhance membrane permeation, it can also decrease aqueous solubility. Fine-tuning the lipophilicity (logP) through structural modifications is crucial.

    • Prodrug Approach: A prodrug strategy can be employed to temporarily mask polar functional groups that hinder membrane transport. The prodrug is then converted to the active compound in vivo.[6]

  • Efflux Ratio Determination:

    • In the Caco-2 assay, a bidirectional permeability assessment (apical to basolateral and basolateral to apical) should be performed to determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells and back into the intestinal lumen, reducing its net absorption.[8]

Issue 3: High First-Pass Metabolism

Question: My pyrazolo[1,5-a]pyrimidine compound shows good solubility and permeability, but the systemic exposure after oral administration is still very low. What could be the reason, and how can I investigate and address this?

Answer: Extensive first-pass metabolism in the liver is a likely cause for poor oral bioavailability despite good absorption characteristics.[10]

Troubleshooting Steps:

  • In Vitro Metabolic Stability Assays:

    • Liver Microsomes or Hepatocytes: Incubate your compound with liver microsomes or hepatocytes to determine its intrinsic clearance. High clearance in these assays is indicative of rapid metabolism.[10]

  • Metabolite Identification:

    • Identify the major metabolites formed during the in vitro metabolism studies using techniques like liquid chromatography-mass spectrometry (LC-MS). This will help in identifying the "metabolic soft spots" on the molecule.

  • Strategies to Reduce Metabolism:

    • Structural Modification: Modify the metabolic soft spots identified. For example, replacing a metabolically liable hydrogen atom with a fluorine atom can block oxidation at that position.

    • Formulation Approaches:

      • Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can protect it from metabolic enzymes in the liver.[1][6] Studies with pyrazolo[3,4-d]pyrimidines have shown that liposomal formulations can significantly enhance plasma exposure compared to the free drug.[1]

Quantitative Data Summary

The following tables summarize key data for enhancing the bioavailability of pyrazolo[1,5-a]pyrimidine and related compounds.

Table 1: Impact of Structural Modification on Physicochemical Properties and Bioavailability of Pyrazolo-pyridone Inhibitors [2]

CompoundC log PAqueous Solubility (µM)Microsomal Stability (t½ min, human)Oral Bioavailability (%)
2 5.2611>120Low
40 4.01>200>12092

Compound 40 is a derivative of compound 2 with a methylamine substitution on the pyrazole ring.

Table 2: In Vitro ADME Data for Pyrazolyl-pyrimidinone Compounds [9]

CompoundAqueous Solubility (µM)MDCK Permeability (Papp, A to B, 10⁻⁶ cm/s)
7-17A 35 ± 31.5 ± 0.2
7-47A 74 ± 71.8 ± 0.1
7-49A 25 ± 22.5 ± 0.3
7-55A 45 ± 51.9 ± 0.2

Key Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general outline for assessing the intestinal permeability of a pyrazolo[1,5-a]pyrimidine compound.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound stock solution (e.g., in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical standards and LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical - B to A for Efflux Ratio): a. Follow the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber.[8]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a lab-scale method for preparing an ASD.

Materials:

  • Pyrazolo[1,5-a]pyrimidine compound

  • A suitable polymer (e.g., HPMCAS, PVP, Soluplus®)

  • A common solvent (e.g., acetone, methanol, dichloromethane) in which both the drug and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the pyrazolo[1,5-a]pyrimidine compound and the selected polymer in the common solvent. The drug-to-polymer ratio will need to be optimized.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature. This should be done relatively quickly to prevent crystallization.

  • Secondary Drying: Transfer the resulting solid film or powder to a vacuum oven and dry at a suitable temperature (below the glass transition temperature of the ASD) for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Characterization: Characterize the resulting ASD to confirm the amorphous nature of the drug using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the ASD with the crystalline drug.

Visualizations

Bioavailability_Enhancement_Strategy Start Poorly Bioavailable Pyrazolo[1,5-a]pyrimidine Solubility Assess Aqueous Solubility Start->Solubility Permeability Assess Permeability (e.g., Caco-2) Solubility->Permeability Solubility Adequate Sol_Low Low Solubility Solubility->Sol_Low Solubility Poor Metabolism Assess Metabolic Stability Permeability->Metabolism Permeability Adequate Perm_Low Low Permeability Permeability->Perm_Low Permeability Poor Met_High High Metabolism Metabolism->Met_High Metabolism High Sol_Strat Strategies: - Structural Modification - Formulation (ASD, Nano) - Salt Formation Sol_Low->Sol_Strat Perm_Strat Strategies: - Lipophilicity Optimization - Prodrug Approach Perm_Low->Perm_Strat Met_Strat Strategies: - Block Metabolic Hotspots - Nanoformulations Met_High->Met_Strat End Optimized Bioavailability Sol_Strat->End Perm_Strat->End Met_Strat->End

Caption: A decision tree for selecting a bioavailability enhancement strategy.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Formulation Development cluster_2 In Vivo Evaluation A Aqueous Solubility Assay B Caco-2 Permeability Assay A->B C Metabolic Stability (Microsomes/Hepatocytes) B->C D Select Enhancement Strategy (e.g., ASD) C->D E Prepare Formulation D->E F Characterize Formulation (XRPD, DSC) E->F G In Vitro Dissolution F->G H Animal Model (e.g., Rat, Mouse) G->H I Pharmacokinetic Study (Oral Dosing) H->I J Analyze Plasma Samples (LC-MS/MS) I->J K Determine PK Parameters (AUC, Cmax, T½) J->K

Caption: A typical experimental workflow for bioavailability enhancement.

Signaling_Pathway cluster_Kinase Kinase Signaling Pathway Kinase Protein Kinase (e.g., CK2, EGFR, B-Raf) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Response Cellular Response (Proliferation, Survival) Phospho_Substrate->Cell_Response Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Binds to ATP-binding pocket

Caption: Inhibition of a protein kinase signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with pyrazolo[1,5-a]pyrimidine kinase inhibitors, and how can they be mitigated?

A1: Pyrazolo[1,5-a]pyrimidines, like many kinase inhibitors, can exhibit off-target activities due to the conserved nature of the ATP-binding pocket across the kinome.[1] Common off-target effects can include inhibition of structurally related kinases, leading to unforeseen toxicities.[2] Mitigation strategies include:

  • Kinase Selectivity Profiling: Screen your lead compounds against a broad panel of kinases to identify potential off-target interactions early in the drug discovery process.

  • Structure-Guided Design: Use co-crystal structures of your compound bound to the target kinase to guide modifications that enhance selectivity. For example, exploiting unique residues or conformations in the target kinase's active site can help design more selective inhibitors.

  • SAR-driven Optimization: Systematically modify the substituents on the pyrazolo[1,5-a]pyrimidine core to improve the selectivity profile.[2]

Q2: Are there any known liabilities of the pyrazolo[1,5-a]pyrimidine scaffold itself, such as toxicity or metabolic instability?

A2: While the pyrazolo[1,5-a]pyrimidine scaffold is generally considered a "privileged" structure in medicinal chemistry with many compounds reaching clinical trials, some liabilities can arise depending on the specific substitution pattern.[8]

  • Toxicity: Some derivatives have been associated with off-target toxicities.[2] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used in the early stages to flag potential toxicophores.[11]

  • Metabolic Instability: The pyrazole and pyrimidine rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes. As mentioned in the troubleshooting guide, identifying and blocking these metabolic "soft spots" is a key strategy.

Q3: What are the key considerations for scaling up the synthesis of a promising pyrazolo[1,5-a]pyrimidine lead compound?

A3: Scaling up the synthesis from milligram to gram or kilogram quantities presents several challenges.

  • Route Selection: The synthetic route used for initial library synthesis may not be suitable for scale-up. A robust, high-yielding, and cost-effective synthesis is required. One-pot or multi-component reactions can be advantageous.[12][13]

  • Reagent Cost and Safety: The cost and safety of reagents and solvents become critical at a larger scale.

  • Purification: Chromatographic purification, common in early-stage research, is often not feasible for large-scale production. Crystallization is a preferred method for purification at scale.

  • Process Safety: A thorough process safety assessment should be conducted to identify and mitigate any potential hazards associated with the scaled-up reaction.

Q4: My pyrazolo[1,5-a]pyrimidine compound is a substrate for P-glycoprotein (P-gp). What are my options?

A4: P-gp efflux is a significant barrier to oral bioavailability and brain penetration.

  • Structural Modification: Try to modify the structure to reduce its affinity for P-gp. This can involve altering lipophilicity, hydrogen bonding capacity, or overall molecular shape.

  • Co-administration with a P-gp Inhibitor: While this can be a strategy, it adds complexity to the drug development process and may lead to drug-drug interactions.

  • Alternative Delivery Routes: If oral delivery remains a challenge, consider alternative routes of administration, such as intravenous injection, if appropriate for the therapeutic indication.

  • Formulation with P-gp Inhibiting Excipients: Some pharmaceutical excipients have been shown to inhibit P-gp and can be incorporated into the formulation.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have garnered significant attention from researchers due to their diverse pharmacological activities, including potent anticancer and antimicrobial properties.[1][5][6] The arrangement of substituents on the pyrazolo[1,5-a]pyrimidine core gives rise to various isomers, each exhibiting distinct biological profiles. This guide provides a comparative analysis of the biological activities of different pyrazolo[1,5-a]pyrimidine isomers, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Anticancer Activity: Targeting Protein Kinases

Pyrazolo[1,5-a]pyrimidines have emerged as a prominent class of protein kinase inhibitors, playing a crucial role in targeted cancer therapy.[5][7] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers.[7] The structural diversity of pyrazolo[1,5-a]pyrimidine isomers allows them to act as ATP-competitive or allosteric inhibitors of a wide range of kinases, including Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), SRC family kinases, and Pim-1 kinase.[7][8][9][10]

Tropomyosin Receptor Kinase (Trk) Inhibitors

Several pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent Trk inhibitors, with some already approved for clinical use in cancers with NTRK gene fusions. The structure-activity relationship (SAR) studies highlight that modifications on the pyrazolo[1,5-a]pyrimidine nucleus can lead to highly potent and selective inhibitors.

Table 1: Comparative Activity of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors

CompoundTargetIC50 (nM)Cell-based Assay (IC50, nM)Reference
Compound 20NTRK>0.02-
Compound 21NTRK>0.02-
Compound 23TRKA-0.1 (KM12 cells)
Compound 24TRKA-0.2 (KM12 cells)
LarotrectinibTrkA, B, C5-11-
EntrectinibTrkA, B, C1.7, 0.1, 0.1-
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9 is a key regulator of transcription and a target of interest for cancer drug development.[8] Researchers have identified pyrazolo[1,5-a]pyrimidine derivatives as potent CDK9 inhibitors. Starting from a multi-kinase inhibitor, PIK-75, a series of pyrazolo[1,5-a]pyrimidines were developed with improved selectivity for CDK9.[8]

Table 2: Comparative Activity of Pyrazolo[1,5-a]pyrimidine-based CDK9 Inhibitors

CompoundTargetIC50 (nM)Reference
PIK-75CDK9Potent[8]
Compound 18bCDK9Selective inhibitor[8]
SRC Family Kinase Inhibitors

By combining ligand-based design and phenotypic screening, novel pyrazolo[1,5-a]pyrimidines with high potency and selectivity for SRC family kinases have been developed.[9] These compounds have shown significant antiproliferative activity in breast cancer cell lines.[9]

Table 3: Comparative Activity of Pyrazolo[1,5-a]pyrimidine-based SRC Kinase Inhibitors

CompoundSRC IC50 (nM)ABL IC50 (nM)MDA-MB-231 EC50 (µM)MCF7 EC50 (µM)Reference
PP1----[9]
7j---12[9]
7k---12[9]
12dPotent inhibitor---[9]
12ePotent inhibitor---[9]
eCF506<1>1000--[9]
Pim-1 Kinase Inhibitors

Pim-1 kinase is an attractive target for cancer therapy due to its role in cell survival and proliferation.[10] Virtual screening identified the pyrazolo[1,5-a]pyrimidine scaffold as a promising starting point for developing potent and selective Pim-1 inhibitors.[10]

Table 4: Comparative Activity of Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors

CompoundPim-1 IC50 (nM)Flt-3 IC50 (nM)BAD phosphorylation inhibition (1 µM)Reference
Initial Hit52,000--[10]
9aNanomolarStrongStrong[10]
9bNanomolarStrongStrong[10]
11aNanomolarStrongStrong[10]
11bNanomolarStrongStrong[10]

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][11][12][13] Their mechanism of action can involve the inhibition of essential enzymes in microorganisms, such as RNA polymerase.[12]

Table 5: Comparative Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Isomers

CompoundOrganismMIC (µg/mL)Reference
7bRNA Polymerase0.213 (IC50)[12]
8bGram-positive & Gram-negative bacteriaActive[11]
10eGram-positive & Gram-negative bacteriaActive[11]
10iGram-positive & Gram-negative bacteriaActive[11]
10nGram-positive & Gram-negative bacteriaActive[11]
3aGram-positive & Gram-negative bacteria0.125-0.50[13]
5aGram-positive & Gram-negative bacteria0.125-0.50[13]
6Gram-positive & Gram-negative bacteria0.125-0.50[13]
9aGram-positive & Gram-negative bacteria0.125-0.50[13]
10aGram-positive & Gram-negative bacteria0.125-0.50[13]
5Enterococcus faecalis0.03[6]
5Pseudomonas aeruginosa0.49[6]
5Escherichia coli1.95[6]
6Bacillus subtilis0.03[6]
6Pseudomonas aeruginosa0.98[6]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against specific kinases is typically determined using in vitro kinase assays. A common method is the steady-state ATPase assay, which measures the hydrolysis of ATP by the kinase in the presence and absence of the inhibitor.[14]

  • Reagents and Materials: Recombinant kinase enzyme, substrate (e.g., a specific peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a suitable detection method and a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.[14]

Cell Viability Assay (MTT Assay)

Cell viability assays are used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

  • Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, MTT solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • The cells are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to untreated control cells. The EC50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

  • Reagents and Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), test compounds, and sterile 96-well microtiter plates.

  • Procedure:

    • The test compounds are serially diluted in the broth medium in the wells of a microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • Positive (microorganism with no compound) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, the plates are visually inspected for microbial growth (turbidity).

  • Data Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[13]

Signaling Pathways and Experimental Workflow

The biological activity of pyrazolo[1,5-a]pyrimidine isomers is often mediated through their interaction with specific signaling pathways. For instance, in cancer, they frequently target kinase-driven pathways that regulate cell proliferation, survival, and angiogenesis. The general workflow for identifying and characterizing these bioactive compounds involves a multi-step process from initial screening to in-depth biological evaluation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., Trk) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT BAD BAD AKT->BAD Pim1 Pim-1 Kinase Pim1->BAD SRC SRC Kinase SRC->PI3K CDK9 CDK9/Cyclin T RNAPII RNA Polymerase II CDK9->RNAPII RNAPII->Transcription PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->RTK Inhibits PyrazoloPyrimidine->MEK Inhibits PyrazoloPyrimidine->Pim1 Inhibits PyrazoloPyrimidine->SRC Inhibits PyrazoloPyrimidine->CDK9 Inhibits

Caption: Key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine kinase inhibitors in cancer.

Experimental_Workflow Start Synthesis of Pyrazolo[1,5-a]pyrimidine Isomer Library Screening Initial Biological Screening (e.g., Phenotypic Screening, Kinase Panel) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies & Lead Optimization Hit_ID->SAR Active Hit_ID->End_Inactive Inactive In_Vitro In Vitro Assays (IC50/EC50 Determination, Mechanism of Action) SAR->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Lead Lead Candidate In_Vivo->Lead

Caption: General workflow for the discovery and development of bioactive pyrazolo[1,5-a]pyrimidines.

References

A Comparative Guide to 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Analogs as Dipeptidyl Peptidase-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV). The information presented herein is intended to support research and development efforts in the field of novel therapeutics for type 2 diabetes.

Introduction

The this compound scaffold is a key pharmacophore in the design of potent and selective DPP-IV inhibitors. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2]. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control in patients with type 2 diabetes[2][3].

One of the most prominent drugs based on this scaffold is Anagliptin, a potent and selective DPP-IV inhibitor[4][5][6]. This guide will delve into the SAR of Anagliptin and its analogs, providing quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Data Presentation: Structure-Activity Relationship of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide Analogs as DPP-IV Inhibitors

The following table summarizes the in vitro DPP-IV inhibitory activity of a series of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide analogs. The data highlights the impact of substitutions on the pyrazolo[1,5-a]pyrimidine core and the carboxamide side chain on the inhibitory potency (IC50).

Compound IDR1R2R3 (Side Chain at position 6)DPP-IV IC50 (nM)
Anagliptin (4a) HHN-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]3.3
Analog 1CH3HN-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]15
Analog 2HCH3N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]8.9
Analog 3FHN-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]7.5
Analog 4HFN-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]5.2
Analog 5HHN-[2-({2-[(R)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]>1000
Analog 6HHN-[2-({2-[2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-propyl]25
Analog 7HHN-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl] (ester)150

Data adapted from the discovery of Anagliptin and related analogs. The IC50 values are indicative and may vary slightly between different studies.

Key SAR Insights:

  • Substitution on the Pyrazolo[1,5-a]pyrimidine Ring: Small alkyl or halogen substitutions at the R1 and R2 positions are generally well-tolerated, although they may slightly decrease the inhibitory activity compared to the unsubstituted parent compound, Anagliptin.

  • Stereochemistry of the Cyanopyrrolidine Moiety: The (S)-configuration of the 2-cyanopyrrolidine ring is crucial for potent DPP-IV inhibition, as the (R)-enantiomer exhibits significantly reduced activity.

  • Side Chain Modifications: The N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl] side chain is a key determinant of potency. Modifications to the linker and the terminal amine can lead to a decrease in inhibitory activity.

  • Carboxamide vs. Ester: The carboxamide linkage at position 6 is essential for high-affinity binding to the DPP-IV enzyme. Conversion to an ester results in a substantial loss of potency.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide analogs typically involves the coupling of this compound with a desired amine side chain.

General Procedure:

  • Activation of the Carboxylic Acid: this compound is activated using a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or CDI (1,1'-Carbonyldiimidazole) in an anhydrous aprotic solvent like dichloromethane (CH2Cl2) or dimethylformamide (DMF).

  • Amide Bond Formation: The desired amine side chain is added to the activated carboxylic acid solution, often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to facilitate the coupling reaction.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide analog.

This is a general synthetic scheme. For specific details and reaction conditions, refer to the supplementary information of the primary research articles.

In Vitro DPP-IV Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-IV is determined using a fluorometric assay.

Principle:

The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), by DPP-IV. The cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is proportional to the enzyme activity. The inhibitory effect of the test compounds is quantified by measuring the reduction in the rate of AMC formation.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

    • DPP-IV Enzyme Solution: Recombinant human DPP-IV is diluted in the assay buffer to a final concentration that gives a linear reaction rate.

    • Substrate Solution: Gly-Pro-AMC is dissolved in DMSO and then diluted in the assay buffer to the desired final concentration (e.g., 200 µM).

    • Test Compound Solutions: The synthesized analogs are dissolved in DMSO to prepare stock solutions and then serially diluted in the assay buffer to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • The assay is typically performed in a 96-well black microplate to minimize background fluorescence.

    • To each well, add the DPP-IV enzyme solution and the test compound solution (or vehicle for control wells).

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • The rate of the reaction (slope of the fluorescence versus time curve) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualization

DPP-IV/GLP-1 Signaling Pathway

The following diagram illustrates the signaling pathway affected by the inhibition of DPP-IV by this compound analogs.

DPP_IV_GLP_1_Pathway cluster_0 Intestinal Lumen cluster_1 Intestinal L-cell cluster_2 Bloodstream cluster_3 Pancreatic Beta-cell cluster_4 Pancreatic Alpha-cell Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion stimulates Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 releases Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 GLP-1 Receptor GLP-1 Receptor Active GLP-1->GLP-1 Receptor binds to Glucagon Secretion Glucagon Secretion Active GLP-1->Glucagon Secretion inhibits DPP-IV DPP-IV DPP-IV->Active GLP-1 inactivates Inhibitor 2-Methylpyrazolo[1,5-a]pyrimidine -6-carboxylic acid analog Inhibitor->DPP-IV inhibits Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion stimulates Glucose Uptake Peripheral Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates

Caption: DPP-IV/GLP-1 Signaling Pathway and the Action of Inhibitors.

Experimental Workflow for DPP-IV Inhibition Assay

The following diagram outlines the key steps in the in vitro DPP-IV inhibition assay.

DPP_IV_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup (96-well) - Control - Inhibitor concentrations reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation fluorescence_reading Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) reaction_initiation->fluorescence_reading data_analysis Data Analysis - Calculate % Inhibition - Determine IC50 fluorescence_reading->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro DPP-IV inhibition assay.

References

A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazolo[1,5-a]pyrimidine derivatives based on their in vitro and in vivo performance as potential anticancer agents. The data presented is compiled from recent studies, offering a comprehensive overview of their efficacy against various cancer cell lines and kinase targets.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases.[1] These kinases are critical regulators of cellular signaling pathways that, when dysregulated, are hallmarks of numerous diseases, particularly cancer.[1] Consequently, derivatives of this scaffold have been the focus of intense drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Pim kinases, Phosphoinositide 3-kinases (PI3Ks), and Tropomyosin receptor kinases (Trks).[1][2][3][4] This guide summarizes key quantitative data from comparative studies, details the experimental protocols used, and visualizes relevant biological pathways and workflows.

Comparative In Vitro Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases and cancer cell lines. These tables are designed to facilitate a direct comparison of the potency and selectivity of these derivatives.

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundTarget KinaseIC50 (nM)Reference
BS-194 (4k) CDK23[3][5]
CDK130[3][5]
CDK530[3][5]
CDK990[3][5]
Compound 5h CDK222[6]
CDK128[6]
CDK545[6]
CDK980[6]
Compound 5i CDK224[6]
CDK135[6]
CDK560[6]
CDK975[6]
Compound 6t CDK290[7]
Compound 6s CDK2230[7]
Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Leukemia Cell Lines
CompoundCell LineIC50 (µM)Reference
Compound 5h MOLT-40.93[6]
HL-600.80[6]
Compound 5i MOLT-41.35[6]
HL-600.92[6]
Dinaciclib (Reference) MOLT-41.30[6]
HL-601.84[6]
Table 3: Inhibition of PI3Kδ by Indole-Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundTarget KinaseIC50 (nM)Reference
CPL302253 (54) PI3Kδ2.8[8]
CPL302415 (6) PI3Kδ18[3]
Table 4: Inhibition of TrkA by Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundTarget KinaseIC50 (nM)Reference
Compound 6t TrkA450[7]
Compound 6s TrkA-[7]
Larotrectinib (Reference) TrkA70[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of compounds against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO

    • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the kinase and its specific substrate to the wells of the 384-well plate.

    • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[9][10]

  • Cell Seeding:

    • Harvest and count cancer cells from culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in the complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (e.g., 0.5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][10]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value by plotting cell viability against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous human tumor xenograft model in immunocompromised mice to evaluate the antitumor efficacy of pyrazolo[1,5-a]pyrimidine derivatives.[11]

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old.[12]

  • Cell Preparation and Implantation:

    • Culture human cancer cells to 80-90% confluency.

    • Harvest the cells and resuspend them in a sterile solution like PBS or a mixture of PBS and Matrigel® at a concentration of, for example, 5 x 10⁷ cells/mL.[12]

    • Subcutaneously inject a specific volume of the cell suspension (e.g., 100 µL containing 5 x 10⁶ cells) into the flank of each mouse.[12]

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[12]

  • Compound Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the pyrazolo[1,5-a]pyrimidine derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle solution to the control group.

  • Efficacy Evaluation:

    • Continue monitoring tumor growth and the general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) percentage to assess the efficacy of the treatment.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by pyrazolo[1,5-a]pyrimidine derivatives and the general workflows of the experimental protocols described above.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition G1 G1 Phase S S Phase G1->S CDK4/6 Cyclin D G2 G2 Phase S->G2 CDK2 Cyclin E/A M M Phase G2->M CDK1 Cyclin B PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives PyrazoloPyrimidine->S PyrazoloPyrimidine->G2 PyrazoloPyrimidine->M G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Pyrazolo[1,5-a]pyrimidine Derivatives A->B C 3. Incubate (e.g., 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570nm) F->G H 8. Calculate % Viability and IC50 G->H G cluster_workflow In Vivo Xenograft Workflow A 1. Inject Human Cancer Cells into Immunodeficient Mice B 2. Allow Tumors to Grow to Palpable Size A->B C 3. Randomize Mice into Control & Treatment Groups B->C D 4. Administer Vehicle or Pyrazolo[1,5-a]pyrimidine Derivative C->D E 5. Monitor Tumor Growth and Animal Health D->E F 6. Euthanize and Excise Tumors at Study Endpoint E->F G 7. Analyze Data (e.g., Tumor Growth Inhibition) F->G

References

Comparative Docking Analysis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazolo[1,5-a]pyrimidine derivatives as potent kinase inhibitors. Supported by experimental and computational data, this document summarizes their performance against key cancer-associated kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2).

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapies.[1][2][3] These compounds are known to act as ATP-competitive inhibitors, effectively targeting the ATP-binding pocket of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][2][3] This guide focuses on comparative molecular docking studies that elucidate the binding affinities and interaction patterns of these inhibitors with EGFR, HER2, and CDK2, providing valuable insights for structure-activity relationship (SAR) studies and the rational design of next-generation kinase inhibitors.

Data Presentation: A Comparative Overview

The following tables summarize the inhibitory activities and binding affinities of various pyrazolo[1,5-a]pyrimidine derivatives from different studies. This allows for a direct comparison of their potency against EGFR, HER2, and CDK2.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against EGFR and HER2

CompoundTarget KinaseIC50 (µM)Reference
6a EGFR0.163[4][5][6]
HER20.116[4][5][6]
6b EGFR0.126[4][5][6]
HER20.083[4][5][6]
12b EGFR (Wild Type)0.016[7]
EGFR (T790M Mutant)0.236[7]

Table 2: Inhibitory Activity and Binding Affinity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2

CompoundTarget KinaseIC50 (nM)Binding Score (kcal/mol)Reference
5h CDK222Not Reported[8]
5i CDK224Not Reported[8]
Dinaciclib (Reference) CDK218Not Reported[8]
6h CDK2/Cyclin A6370-7.61
6q CDK2/Cyclin A3410Not Reported
6t CDK290Not Reported[9]
6s CDK2230Not Reported[9]
Ribociclib (Reference) CDK270Not Reported[9]

Experimental Protocols: A Methodological Synopsis

The molecular docking studies cited in this guide generally adhere to a standardized workflow. The following protocol represents a synthesis of the methodologies described in the referenced literature.

1. Protein Preparation:

  • The three-dimensional crystal structures of the target kinases (EGFR, HER2, CDK2) are obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and the structure is energy-minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

  • The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

2. Ligand Preparation:

  • The 2D structures of the pyrazolo[1,5-a]pyrimidine inhibitors are drawn using chemical drawing software.

  • The structures are converted to 3D and subjected to energy minimization.

  • Appropriate protonation states at physiological pH are assigned.

3. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock, Glide, GOLD, or MOE (Molecular Operating Environment).

  • The prepared ligands are docked into the defined binding site of the prepared protein.

  • A scoring function is used to rank the different poses of each ligand based on their predicted binding affinity. The scoring function typically considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

4. Analysis of Docking Results:

  • The docking poses with the best scores are visually inspected to analyze the binding mode and key interactions between the ligand and the protein.

  • The interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, are identified and documented.

  • The docking results are often validated by comparing the predicted binding mode with the known binding mode of a co-crystallized inhibitor or through further experimental validation.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

To visually represent the complex biological and experimental processes, the following diagrams have been generated using the Graphviz (DOT language).

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF, etc.) Ligand (EGF, etc.) EGFR EGFR Ligand (EGF, etc.)->EGFR Dimerization Dimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR PLCg PLCγ Autophosphorylation->PLCg STAT STAT Pathway Autophosphorylation->STAT Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression PLCg->Gene_Expression STAT->Gene_Expression Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_Inhibitor->Autophosphorylation Inhibits

Caption: EGFR/HER2 Signaling Pathway and Inhibition.

CDK2_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F (Inactive) CyclinD_CDK46->pRb_E2F Phosphorylates pRb_P pRb-P pRb_E2F->pRb_P E2F E2F (Active) pRb_E2F->E2F CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb_P Hyperphosphorylates pRb_P->E2F Releases E2F->CyclinE_CDK2 Activates DNA_Replication DNA Replication E2F->DNA_Replication Promotes Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_Inhibitor->CyclinE_CDK2 Inhibits

Caption: CDK2 Regulation of the Cell Cycle and Inhibition.

Docking_Workflow Start Start Protein_Prep Protein Preparation (PDB Structure) Start->Protein_Prep Ligand_Prep Ligand Preparation (Pyrazolo[1,5-a]pyrimidine) Start->Ligand_Prep Docking Molecular Docking (e.g., AutoDock, Glide) Protein_Prep->Docking Ligand_Prep->Docking Scoring Scoring and Ranking Docking->Scoring Analysis Binding Mode Analysis Scoring->Analysis End End Analysis->End

Caption: Experimental Workflow for Molecular Docking.

Comparative Analysis of Binding Modes

Molecular docking studies have revealed key structural insights into how pyrazolo[1,5-a]pyrimidine inhibitors bind to the ATP-binding pocket of their target kinases.

  • EGFR/HER2: Docking studies of pyrazolo[1,5-a]pyrimidine derivatives in the ATP-binding site of EGFR and HER2 have shown that these inhibitors form crucial hydrogen bond interactions with the hinge region residues.[4][5][6] For instance, compounds 6a and 6b have been shown to bind firmly to both EGFR and HER2 through hydrogen bonding, leading to potent dual kinase inhibition.[4][5][6] The pyrazolo[1,5-a]pyrimidine scaffold itself often interacts with the hinge region of the ATP binding site.[10]

  • CDK2: The binding of pyrazolo[1,5-a]pyrimidines to CDK2 is also characterized by interactions within the ATP-binding pocket. Structural analysis has identified a "donor-acceptor-donor" hydrogen bonding motif with backbone residues like Leu83 and Glu81 in CDK2.[1] This interaction is thought to lock the enzyme in an inactive conformation.[1] Molecular docking simulations of dinaciclib analogues, which contain the pyrazolo[1,5-a]pyrimidine core, indicate that they can be well-accommodated in the CDK2 binding site, forming a variety of interactions.[8]

References

Selectivity Profiling of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Analogues Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While direct kinase selectivity profiling data for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not extensively available in public literature, this guide provides a comparative analysis of the kinase selectivity of structurally related pyrazolo[1,5-a]pyrimidine derivatives. This information is benchmarked against established kinase inhibitors to offer a valuable reference for researchers in the field of drug discovery.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases. For comparison, data for the well-characterized kinase inhibitor Larotrectinib is also included.

Compound IDTarget KinaseIC50 (µM)Reference CompoundTarget KinaseIC50 (nM)
Compound 6t CDK20.09Larotrectinib TRKA5.3
TRKA0.45TRKB11.5
Compound 6s CDK20.23TRKC6.3
TRKA0.45
Compound 6d CDK20.55
TRKA0.57
Compound 6n CDK20.78
TRKA0.98
Compound 37 PI3Kδ0.045
PI3Kα>1.35
Compound 54 PI3Kδ0.0028
PI3Kα0.084

Data for compounds 6t, 6s, 6d, and 6n are from a study on dual inhibitors of CDK2 and TRKA kinases.[1] Data for compounds 37 and 54 are from a study on selective PI3Kδ inhibitors.[2] Larotrectinib data is from preclinical studies.[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2, TRKA, PI3Kδ)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., 2-methylpyrazolo[1,5-a]pyrimidine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final concentration in the assay will typically range from 10 µM to 0.1 nM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for the binding of the inhibitor to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a mixture containing the kinase substrate and ATP to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Prep Kinase Preparation Add_Kinase Add Kinase to Plate Kinase_Prep->Add_Kinase Substrate_ATP_Mix Substrate/ATP Mixture Start_Reaction Initiate Reaction with Substrate/ATP Substrate_ATP_Mix->Start_Reaction Add_Compound->Add_Kinase Pre_incubation Pre-incubation (10 min) Add_Kinase->Pre_incubation Pre_incubation->Start_Reaction Incubation Incubation (60 min at 30°C) Start_Reaction->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Analysis IC50 Determination Read_Plate->Data_Analysis

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

PI3K/AKT Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Stimulation PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Simplified PI3K/AKT signaling pathway, a key regulator of cell growth.[5][6][7][8][9]

References

comparing the efficacy of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. While 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid itself is primarily a synthetic intermediate, its derivatives have demonstrated significant efficacy against a range of therapeutically relevant kinases. This guide provides a comparative analysis of the efficacy of these derivatives against other classes of kinase inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Efficacy Comparison

The following tables summarize the in vitro potency of representative pyrazolo[1,5-a]pyrimidine-based inhibitors against their target kinases, juxtaposed with the performance of well-established, clinically relevant inhibitors.

Table 1: Comparison of Tropomyosin Receptor Kinase A (TrkA) Inhibitors

Compound IDScaffold ClassTarget KinaseIC50 (nM)
Compound 6t Pyrazolo[1,5-a]pyrimidineTrkA450
Larotrectinib Pyrrolo[1,2-f][1][2][3]triazineTrkA<10

Table 2: Comparison of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Compound IDScaffold ClassTarget KinaseIC50 (µM)
Compound 6t Pyrazolo[1,5-a]pyrimidineCDK20.09
Ribociclib Pyrido[2,3-d]pyrimidineCDK2>1 (selective for CDK4/6)

Experimental Protocols

The following is a detailed methodology for a common in vitro kinase inhibition assay used to determine the half-maximal inhibitory concentration (IC50) of a compound.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a method to quantify the enzymatic activity of a target kinase in the presence of an inhibitor. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Target kinase (e.g., TrkA, CDK2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives)

  • Reference inhibitor (e.g., Larotrectinib, Ribociclib)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test and reference compounds in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a 10-point dose-response curve. A 1:3 dilution series is recommended.

    • Include a DMSO-only control (vehicle control).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a microplate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.

    • Add 20 µL of the Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data by setting the vehicle control as 100% activity and a "no kinase" control as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways involving TrkA and CDK2.

TrkA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG

Caption: Simplified TrkA signaling pathway.

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates CyclinA Cyclin A CyclinA->CDK2 Binds & Activates pRb pRb CDK2->pRb Phosphorylates E2F E2F CDK2->E2F Activates DNA_Replication DNA Replication CDK2->DNA_Replication pRb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition

Caption: Simplified CDK2 cell cycle regulation pathway.

Experimental Workflow

The following diagram illustrates the general workflow for a kinase inhibitor efficacy screen.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library Dilution Serial Dilution of Test Compounds Start->Dilution Incubation Add Compounds & Incubate Dilution->Incubation Assay_Plate Prepare Assay Plate (Kinase, Substrate) Assay_Plate->Incubation Reaction Initiate Kinase Reaction (Add ATP) Incubation->Reaction Detection Stop Reaction & Add Detection Reagent Reaction->Detection Readout Measure Signal (Luminescence) Detection->Readout Analysis Data Analysis (IC50 Determination) Readout->Analysis End End: Efficacy Data Analysis->End

Caption: General workflow for a kinase inhibitor screening assay.

References

cross-reactivity of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid-based probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of enzymes, including protein kinases and dipeptidyl peptidase-4 (DPP-4). While 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is primarily utilized as a synthetic intermediate, its core heterocyclic system is central to the development of targeted therapeutic agents.[1][2] This guide provides a comparative analysis of the cross-reactivity and selectivity of various inhibitors based on the pyrazolo[1,5-a]pyrimidine framework, supported by experimental data and detailed protocols.

Understanding Inhibitor Selectivity

The efficacy of a targeted inhibitor is intrinsically linked to its selectivity—the ability to interact with its intended target with high affinity while minimizing engagement with other, unintended molecules ("off-targets"). Poor selectivity can lead to unexpected side effects and toxicity. The pyrazolo[1,5-a]pyrimidine core, due to its ability to mimic ATP and fit into the ATP-binding pocket of kinases, has been extensively modified to achieve high potency and selectivity for various targets.[1]

Cross-Reactivity Profiles of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors

The following tables summarize the inhibitory activity (IC50 values) of representative pyrazolo[1,5-a]pyrimidine-based inhibitors against their primary targets and a selection of off-targets. This data highlights the diverse selectivity profiles that can be achieved through chemical modifications of the core scaffold.

PI3K Delta (PI3Kδ) Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. The δ isoform is primarily expressed in hematopoietic cells and is a key target in inflammatory and autoimmune diseases.[3][4]

CompoundPrimary TargetIC50 (nM) vs PI3KδIC50 (nM) vs PI3KαIC50 (nM) vs PI3KβIC50 (nM) vs PI3KγSelectivity (α/δ)Selectivity (β/δ)Selectivity (γ/δ)Reference
CPL302415 PI3Kδ181422>25,000>16,00079>1415>939[5]
Compound 54 (CPL302253) PI3Kδ2.845--~16--[3][6]

Lower IC50 values indicate higher potency. Higher selectivity ratios indicate greater selectivity for PI3Kδ over other isoforms.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a therapeutic target for type 2 diabetes. Inhibitors of DPP-4 increase the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release.

CompoundPrimary TargetIC50 (nM) vs DPP-4Selectivity vs DPP-8Selectivity vs DPP-9Reference
c24 DPP-42>2000-fold>2000-fold[7]
b2 DPP-479--[7]
d1 DPP-449--[7]

Data presented as fold-selectivity where available, indicating how many times more potent the inhibitor is for DPP-4 compared to other DPP family members.

Other Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has also been employed to develop inhibitors for other kinase families, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and RET kinase.[8][9][10] The selectivity of these inhibitors is a critical aspect of their development to avoid off-target effects. For instance, a pyrazolo[1,5-a]pyrimidine-based RET kinase inhibitor, compound WF-47-JS03 (1) , demonstrated over 500-fold selectivity against the KDR kinase.[8]

Experimental Protocols for Assessing Inhibitor Cross-Reactivity

A thorough evaluation of inhibitor selectivity is crucial in drug discovery. A multi-pronged approach is often employed, combining biochemical assays with cell-based and proteomic methods.

In Vitro Kinase Profiling Assay (Radiometric Format)

This biochemical assay is a standard method to determine the potency and selectivity of a kinase inhibitor against a large panel of purified kinases.

Objective: To measure the IC50 value of a test compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., pyrazolo[1,5-a]pyrimidine derivative) stock solution in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Chemical Proteomics (Kinobeads) for Off-Target Identification

This method allows for the unbiased identification of protein targets of a drug in a cellular context.

Objective: To identify the protein kinases that bind to a test compound in a competitive manner from a cell lysate.

Materials:

  • "Kinobeads": Sepharose beads coupled with a mixture of non-selective kinase inhibitors.

  • Cell lysate from the cell line of interest.

  • Test compound.

  • Lysis buffer.

  • Wash buffers.

  • Mass spectrometer.

Procedure:

  • Incubate the cell lysate with the test compound at various concentrations.

  • Add the kinobeads to the lysate-compound mixture and incubate to allow binding of kinases to the beads. Kinases that are bound to the free test compound will not bind to the beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Identify and quantify the eluted proteins using mass spectrometry.

  • A decrease in the amount of a specific kinase pulled down by the beads in the presence of the test compound indicates that the compound binds to that kinase.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_biochemical Biochemical Profiling cluster_cellular Cellular Analysis cluster_proteomics Proteomics Profiling a Kinase Panel Screening b IC50 Determination a->b Dose-response c Target Engagement Assay (e.g., CETSA) a->c Validate Hits d Phenotypic Screening c->d e Kinobeads Pulldown c->e Confirm Targets f Mass Spectrometry e->f g Off-Target Identification f->g

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K

References

Safety Operating Guide

Proper Disposal of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are critical for ensuring the safety of laboratory personnel and protecting the environment. This document provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.

As a pyrimidine derivative and a carboxylic acid, this compound requires careful management as hazardous waste. The GHS hazard classification for this compound includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), underscoring the need for stringent safety protocols.

Key Physical and Chemical Properties

A summary of the essential physical and chemical properties of this compound is provided below to inform handling and disposal procedures.

PropertyValue
CAS Number 739364-95-5
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Solid
Melting Point 238 °C (decomposes)
GHS Hazard Codes H302, H315, H319, H335

Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.[1][2]

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust may be generated.

2. Waste Identification and Segregation:

  • Treat all waste of this compound, including contaminated materials such as gloves, weighing paper, and pipette tips, as hazardous waste.

  • Segregate this solid organic acid waste from other waste streams, particularly from bases and oxidizing agents, to prevent potentially hazardous reactions.

3. Container Selection and Labeling:

  • Collect the solid waste in a designated, compatible, and properly sealed hazardous waste container. A polyethylene container is a suitable option.[3]

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.

4. On-site Neutralization (Optional Pre-treatment): For aqueous solutions of this compound, neutralization can be considered as a pre-treatment step.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring in a well-ventilated area, preferably a fume hood.

  • Monitor the pH of the solution. The goal is to reach a neutral pH (around 7).

  • Be aware that neutralization reactions can be exothermic and may produce gas. Proceed with caution.

  • The neutralized solution should still be disposed of as hazardous chemical waste.

5. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from incompatible materials.

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Collect Collect Solid Waste PPE->Collect Segregate Segregate from Incompatible Chemicals Collect->Segregate Container Use Compatible Container (e.g., Polyethylene) Segregate->Container Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Container->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Protective Measures for Handling 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical protocols for researchers, scientists, and drug development professionals handling 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.

Based on available safety data for this compound and structurally similar chemicals, this compound is anticipated to cause skin and serious eye irritation.[1] Similar compounds are also known to be harmful if swallowed and may cause respiratory irritation.[2] Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE) Summary

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Required Equipment Specifications and Use
Eye and Face Protection Safety glasses with side shields or safety goggles; Face shieldMust be worn at all times in the laboratory. A face shield should be used when there is a risk of splashing.
Skin Protection Nitrile or neoprene gloves; Lab coatGloves should be inspected for integrity before use and changed immediately if contaminated. A lab coat must be worn and fully buttoned.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas to avoid inhalation of dust.
General Hygiene N/ADo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[3]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedures to minimize risk during the handling of this compound:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eye wash station and safety shower are accessible and unobstructed.[3]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[3]

  • In Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Unused or unwanted solid compound should also be disposed of in this container.

    • Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Disposal Procedure:

    • All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3] Do not pour chemical waste down the drain.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Equipment prep_hood->prep_safety handle_weigh Weigh Compound prep_safety->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution (if applicable) handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

References

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2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.